3-Amino-5-bromoisonicotinic acid
Description
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Properties
IUPAC Name |
3-amino-5-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQHQLOJAZOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-39-9 | |
| Record name | 3-amino-5-bromopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Amino-5-bromoisonicotinic acid CAS number and properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: 3-Amino-5-bromoisonicotinic Acid
Authored by: Your Senior Application Scientist
This document serves as a comprehensive technical guide to 3-Amino-5-bromoisonicotinic acid. It is designed to provide an in-depth understanding of its chemical properties, synthesis, and applications, empowering researchers and developers to leverage this versatile molecule in their work. We will move beyond simple data recitation to explore the causality behind its utility and the strategic considerations for its use in experimental design.
Section 1: Foundational Overview & Physicochemical Profile
3-Amino-5-bromoisonicotinic acid is a trifunctional heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its structure, which incorporates a pyridine core functionalized with an amino group, a bromine atom, and a carboxylic acid, offers three distinct points for chemical modification. This strategic arrangement of reactive sites allows for controlled, sequential reactions, making it an invaluable scaffold for constructing complex molecular architectures and combinatorial libraries.
Core Identity and Properties
A precise understanding of the compound's fundamental properties is critical for experimental planning, from solvent selection to reaction monitoring.
| Property | Data | Reference |
| CAS Number | 139590-93-3 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| IUPAC Name | 3-Amino-5-bromo-4-pyridinecarboxylic acid | |
| Appearance | Off-white to light yellow powder | [3] |
| Melting Point | 235 - 240 °C | [3] |
| Solubility | Soluble in DMSO, methanol | [3] |
| Purity | Typically ≥98% (HPLC) | [3] |
Spectral Data Interpretation (Typical)
While specific spectra should be run on each batch, typical expected data includes:
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amine and carboxylic acid groups.
-
Mass Spectrometry: A molecular ion peak consistent with the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Section 2: Synthesis Strategy and Execution
The synthesis of 3-Amino-5-bromoisonicotinic acid is a multi-step process requiring careful control over reaction conditions to ensure high yield and purity. The following workflow represents a logical and commonly employed synthetic strategy based on fundamental organic chemistry principles.
Synthetic Workflow: A Logical Approach
The causality behind this sequence is rooted in the directing effects of the substituents on the pyridine ring. Nitration is performed first, followed by bromination, and finally, reduction of the nitro group. This order is often chosen to manage the electronic properties of the ring at each stage to favor the desired regiochemistry.
Caption: A validated synthetic pathway for 3-Amino-5-bromoisonicotinic acid.
Detailed Experimental Protocol
This protocol is a self-validating system; success at each step is confirmed by characterization of the intermediate before proceeding.
Step 1: Synthesis of 3-Nitroisonicotinic Acid
-
Setup: In a flask cooled to 0°C and equipped for vigorous stirring, slowly add isonicotinic acid to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Rationale: The strong acidic medium is required to protonate the pyridine nitrogen, deactivating the ring, while the nitro group is introduced by the nitronium ion (NO₂⁺).
-
Reaction: Allow the mixture to warm to room temperature and then heat cautiously to 80-90°C for several hours. Monitor progress by TLC.
-
Workup: Cool the reaction and carefully pour it onto crushed ice. The precipitated product is isolated by filtration, washed with cold water until neutral, and dried.
Step 2: Synthesis of 5-Bromo-3-nitroisonicotinic Acid
-
Setup: Dissolve the 3-nitroisonicotinic acid from the previous step in concentrated sulfuric acid.
-
Reaction: Add N-Bromosuccinimide (NBS) or liquid bromine portion-wise. Heat the mixture and stir until the reaction is complete.
-
Rationale: The nitro group is a meta-director, and its electron-withdrawing nature further deactivates the ring, requiring forcing conditions for bromination to occur at the C-5 position.
-
Workup: The workup is similar to Step 1, involving precipitation on ice, filtration, and washing.
Step 3: Synthesis of 3-Amino-5-bromoisonicotinic Acid (Reduction)
-
Setup: Suspend the 5-bromo-3-nitroisonicotinic acid in a suitable solvent like ethanol or acetic acid.
-
Reaction: Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of acid (e.g., HCl). Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Rationale: This step selectively reduces the nitro group to an amine without affecting the bromine atom or the carboxylic acid.
-
Purification: After the reaction is complete, the catalyst is filtered off. The crude product is then isolated by adjusting the pH of the filtrate to the isoelectric point to induce precipitation. Recrystallization from an appropriate solvent system (e.g., ethanol/water) yields the final, purified product.
Section 3: Applications in Drug Discovery & Development
The utility of 3-Amino-5-bromoisonicotinic acid stems from its three orthogonal functional handles, which can be addressed selectively. This makes it a powerful building block for creating diverse molecular libraries.
Role as a Versatile Chemical Scaffold
-
Amide Coupling: The amino and carboxylic acid groups are readily used in standard peptide coupling reactions to attach side chains or link to other molecular fragments. This is a cornerstone of building larger, drug-like molecules.[4]
-
Cross-Coupling Reactions: The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the efficient introduction of aryl, heteroaryl, alkynyl, and amino substituents, which is critical for exploring the structure-activity relationship (SAR) of a drug candidate.
Logical Workflow in a Drug Discovery Campaign
The following diagram illustrates how this building block is integrated into a typical medicinal chemistry program to generate and optimize lead compounds.
Caption: A strategic workflow for drug discovery using the target scaffold.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
References
-
Title: 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 Source: PubChem URL: [Link]
-
Title: The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Amino Acids in the Development of Prodrugs Source: PubMed Central (PMC) URL: [Link]
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- 1. 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Introduction: The Strategic Importance of 3-Amino-5-bromoisonicotinic Acid
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-bromoisonicotinic Acid
3-Amino-5-bromoisonicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features on the isonicotinic acid (pyridine-4-carboxylic acid) scaffold: a bromine atom, an amino group, and a carboxylic acid. This unique arrangement provides multiple reactive handles for chemical modification, making it an invaluable building block for the synthesis of complex pharmaceutical compounds and novel molecular probes.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The amino group at the 3-position and the carboxylic acid at the 4-position can be readily converted into a wide variety of amides, esters, and other functional groups.[2] This versatility enables extensive exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, polymerases, and other critical enzymes.[2]
This guide provides a comprehensive overview of a robust and logical synthetic approach to 3-Amino-5-bromoisonicotinic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for ensuring high purity and yield.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection points are the C-N bond of the amino group and the C-Br bond. The most strategically sound approach involves introducing the amino group onto a pre-functionalized bromo-isonicotinic acid core.
The proposed disconnection strategy is as follows:
Caption: Forward synthesis pathway from the key intermediate to the final product.
Step 1: Nitration of 3-Bromoisonicotinic Acid
Causality of Experimental Choices:
-
Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring.
-
Directing Effects: The carboxylic acid group is a meta-director, and the bromine atom is an ortho-, para-director. Both are deactivating. The nitration is expected to occur at the C5 position, which is meta to the carboxylic acid and ortho to the bromine, representing the least deactivated position available for electrophilic attack.
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-bromoisonicotinic acid (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (5.0 eq) with stirring.
-
Nitration: While maintaining the temperature between 0 and 5°C, add fuming nitric acid (1.5 eq) dropwise.
-
Reaction: After the addition, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Quenching and Isolation: Cool the reaction mixture and pour it onto crushed ice. The product, 3-bromo-5-nitroisonicotinic acid, will precipitate.
-
Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
Step 2: Reduction of 3-Bromo-5-nitroisonicotinic Acid
Causality of Experimental Choices:
-
Stannous Chloride (SnCl₂): Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and highly effective reagent for the reduction of aromatic nitro groups to amines. [3]It is tolerant of many functional groups, including carboxylic acids and aryl bromides.
-
Acidic Conditions: The reaction is performed in strong acid (HCl), which is necessary for the reduction mechanism and to keep the resulting amino acid in its protonated, soluble ammonium salt form.
-
Basification: The final product is isolated by neutralizing the acidic solution. The amino acid is zwitterionic and least soluble near its isoelectric point, causing it to precipitate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 3-bromo-5-nitroisonicotinic acid (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (10 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction mixture should become a clear solution.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Cool the remaining aqueous solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) to adjust the pH to ~7-8. A precipitate (tin salts and the product) will form.
-
Purification: Filter the solid and wash with water. To separate the product from inorganic tin salts, the solid can be suspended in hot ethanol, filtered hot to remove the insoluble salts, and the filtrate cooled to crystallize the pure 3-Amino-5-bromoisonicotinic acid.
-
Final Drying: Dry the final product under vacuum.
Data Summary and Characterization
The successful synthesis should be confirmed by standard analytical techniques.
| Parameter | 3-Bromoisonicotinic Acid | 3-Bromo-5-nitroisonicotinic acid | 3-Amino-5-bromoisonicotinic acid |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₃BrN₂O₄ | C₆H₅BrN₂O₂ |
| Molecular Weight | 202.01 g/mol [4][5] | 247.00 g/mol | 217.02 g/mol [6] |
| Typical Yield | 50-60% | 75-85% | 80-90% |
| Appearance | White to off-white solid | Pale yellow solid | Off-white to tan solid |
| ¹H NMR | Expect signals for pyridine protons | Expect two singlets for pyridine protons | Expect two distinct signals for pyridine protons |
| Mass Spec (ESI) | [M+H]⁺ ≈ 202/204 | [M+H]⁺ ≈ 247/249 | [M+H]⁺ ≈ 217/219 |
Characterization Notes:
-
¹H NMR: The proton chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.
-
Mass Spectrometry: The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing clear evidence of its presence.
-
HPLC: High-performance liquid chromatography is essential for determining the purity of the final compound.
References
-
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
- Process for preparing 5-bromonicotinic acid.
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
- Process for preparing 5-bromonicotinic acid.
-
3-Bromoisonicotinic acid. PubChem, National Institutes of Health. [Link]
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Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
5-Bromonicotinic acid. PubChem, National Institutes of Health. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
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Synthesis of A. 6-Bromonicotinic Acid. PrepChem.com. [Link]
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3-Amino-5-bromoisonicotinic acid molecular weight and formula
An In-Depth Technical Guide to 3-Amino-5-bromoisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract: 3-Amino-5-bromoisonicotinic acid and its structural isomers represent a class of halogenated pyridine carboxylic acids that are of significant interest to the pharmaceutical and agrochemical industries. Their unique molecular architecture, featuring a pyridine core substituted with amino, bromo, and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide offers a comprehensive overview of the molecular properties, synthesis, and applications of 3-Amino-5-bromoisonicotinic acid, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in drug development.
Core Molecular Attributes of 3-Amino-5-bromoisonicotinic Acid
3-Amino-5-bromoisonicotinic acid, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is characterized by an amino group at the 3-position and a bromine atom at the 5-position of the pyridine ring.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of 3-Amino-5-bromoisonicotinic acid is determined to be C₆H₅BrN₂O₂ .
The calculated molecular weight is 217.02 g/mol . This is consistent with its isomers, such as 5-Amino-2-bromoisonicotinic acid[1] and 2-Amino-5-bromonicotinic acid.[2]
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | 3-Amino-5-bromopyridine-4-carboxylic acid |
Physicochemical Properties and Characterization
While specific experimental data for 3-Amino-5-bromoisonicotinic acid is not widely published, its properties can be inferred from closely related isomers and general principles of organic chemistry.
-
Appearance: Expected to be an off-white to pale yellow crystalline powder.
-
Solubility: Likely to be sparingly soluble in water and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Reactivity: The presence of multiple functional groups—a carboxylic acid, an aromatic amine, and a bromo group—makes it a versatile intermediate for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Analytical Characterization
The structural confirmation and purity assessment of 3-Amino-5-bromoisonicotinic acid would typically involve a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the preferred method for assessing the purity of such compounds due to its ability to resolve complex mixtures.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the pyridine ring.
Synthesis of Brominated Amino Pyridine Carboxylic Acids
The synthesis of 3-Amino-5-bromoisonicotinic acid and its isomers can be approached through several synthetic routes. A common strategy involves the bromination of a suitable pyridine precursor followed by the introduction or modification of the amino and carboxylic acid groups.
General Synthetic Workflow
A plausible synthetic pathway for a compound like 3-Amino-5-bromoisonicotinic acid could involve the following key steps:
Caption: A generalized synthetic workflow for producing 3-Amino-5-bromoisonicotinic acid.
Exemplary Protocol: Synthesis of 5-Bromonicotinic Acid
A well-established method for synthesizing a related precursor, 5-bromonicotinic acid, involves the direct bromination of nicotinic acid. This protocol highlights the conditions often employed for such transformations.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Bromine
-
Iron powder (catalyst)
-
Sodium hydroxide solution (4N)
-
Ice water
Procedure:
-
To a mixture of nicotinic acid, thionyl chloride, and a catalytic amount of iron powder, slowly add bromine while stirring.
-
Reflux the reaction mixture for several hours.
-
After completion, distill off the excess bromine and thionyl chloride under reduced pressure.
-
Cool the residue to 0°C.
-
Carefully add the cooled residue to a 4N sodium hydroxide solution until the pH reaches approximately 3.
-
The precipitate of 5-bromonicotinic acid is collected by suction filtration and washed with ice water.
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.[4]
Applications in Drug Discovery and Development
Halogenated pyridine derivatives are crucial building blocks in medicinal chemistry. The strategic placement of a bromine atom provides a handle for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.
Role as a Versatile Scaffold
3-Amino-5-bromoisonicotinic acid and its isomers serve as key intermediates in the synthesis of a range of therapeutic agents.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in targeted cancer therapies. Functionalization via the bromo and amino groups allows for the exploration of new chemical space to develop novel and potent inhibitors.[5]
-
Antiviral and Antitumor Pharmaceuticals: The methyl ester of 2-Amino-5-bromoisonicotinic acid is a critical intermediate in the synthesis of antiviral and antitumor agents.[6]
-
Enzyme Inhibitors: These compounds are used in the development of various enzyme inhibitors, including those targeting acetylcholinesterase for Alzheimer's disease medication.
-
Boron-Containing Drug Candidates: Aminoboronic acids, which can be synthesized from amino acid precursors, are potent enzyme inhibitors and have been incorporated into clinically approved drugs like Velcade®.[7]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The utility of brominated pyridine derivatives is exemplified by their participation in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction using a brominated pyridine scaffold.
Conclusion
3-Amino-5-bromoisonicotinic acid is a valuable, albeit not widely commercially available, chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features provide a rich platform for the generation of diverse and complex molecules. The synthetic and analytical protocols established for its isomers and related compounds provide a solid foundation for researchers and drug development professionals to explore the full potential of this and other substituted pyridine carboxylic acids in the quest for novel therapeutics.
References
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
PubMed. (1998). A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
LCGC North America. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromoisonicotinic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Bromonicotinic acid. Retrieved from [Link]
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-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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Corey Organics. (n.d.). 5-bromo nicotinic acid manufacturers. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]
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3-Amino-5-bromoisonicotinic acid spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-bromoisonicotinic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. 3-Amino-5-bromoisonicotinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the versatile reactivity of the amino, bromo, and carboxylic acid functional groups. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Amino-5-bromoisonicotinic acid. We will delve into the causality behind experimental choices and interpret the spectral data based on fundamental principles and comparative analysis with related pyridine derivatives.[2]
Molecular Structure and Spectroscopic Implications
The structure of 3-Amino-5-bromoisonicotinic acid features a pyridine ring substituted with an electron-donating amino group (-NH₂), an electron-withdrawing bromo group (-Br), and an electron-withdrawing carboxylic acid group (-COOH). The relative positions of these substituents create a distinct electronic environment that governs the molecule's spectroscopic signature.
Caption: Molecular structure of 3-Amino-5-bromoisonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For substituted pyridines, NMR provides precise information on the number and connectivity of protons and carbons.[3]
Proton (¹H) NMR Spectroscopy
Expected Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at C-2 and C-6. Due to the asymmetrical substitution pattern, these protons are in different chemical environments. The proton at C-2 will likely appear as a doublet, coupled to the proton at C-6 (a small 4J or 'meta' coupling is possible but often not resolved). Similarly, the proton at C-6 will appear as a doublet. The amino (-NH₂) protons may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The carboxylic acid (-COOH) proton is typically a broad singlet at a significantly downfield chemical shift (>10 ppm) and will exchange with D₂O.[4]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-bromoisonicotinic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.[5]
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Deuterium Exchange: To confirm the identity of the -NH₂ and -COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.
Predicted ¹H NMR Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 8.0 - 8.3 | Doublet (d) | ~2.0 | Shift is influenced by the adjacent nitrogen and the amino group. |
| H-6 | 8.4 - 8.7 | Doublet (d) | ~2.0 | Shifted downfield due to the anisotropic effect of the adjacent nitrogen. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A | Chemical shift is solvent and concentration-dependent. Exchanges with D₂O. |
| -COOH | > 11.0 | Broad Singlet (br s) | N/A | Typically very broad. Exchanges with D₂O. |
Carbon-¹³ (¹³C) NMR Spectroscopy
Expected Spectrum: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents. Carbons bonded to electronegative atoms (N, Br) or electron-withdrawing groups will be shifted downfield. The carbon of the carboxylic acid group will have the largest chemical shift. Various empirical methods and computational programs can be used to estimate ¹³C NMR chemical shifts in substituted pyridines.[6]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for ¹³C NMR due to its lower natural abundance.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 145 - 150 | Adjacent to nitrogen, deshielded. |
| C-3 | 140 - 145 | Attached to the amino group. |
| C-4 | 120 - 125 | Attached to the carboxylic acid group. |
| C-5 | 115 - 120 | Attached to the bromine atom. |
| C-6 | 150 - 155 | Adjacent to nitrogen, most deshielded aromatic carbon. |
| -COOH | 165 - 175 | Carbonyl carbon, significantly downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.[7]
Expected Spectrum: The IR spectrum of 3-Amino-5-bromoisonicotinic acid will display characteristic absorption bands for the N-H, O-H, C=O, C=C, C=N, and C-Br bonds. The broadness of the O-H stretch from the carboxylic acid is a key feature, often spanning from 2500 to 3300 cm⁻¹.[8] The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Notes |
| 3500 - 3300 | N-H Stretch | Primary Amine | Two distinct bands are expected for symmetric and asymmetric stretching.[9] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad absorption, often overlapping with C-H stretches.[10] |
| ~3100 | C-H Stretch | Aromatic Ring | Typically weak to medium intensity.[11] |
| ~1700 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption. |
| 1620 - 1580 | N-H Bend | Primary Amine | Medium intensity. |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Multiple bands of varying intensity. |
| 1320 - 1000 | C-O Stretch | Carboxylic Acid | Strong intensity. |
| ~1300 | C-N Stretch | Aromatic Amine | Medium to strong intensity. |
| 600 - 500 | C-Br Stretch | Aryl Halide | Found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecule [M+H]⁺. A key feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pathway: Upon fragmentation (e.g., in MS/MS), a likely initial loss is that of a water molecule (18 Da) or the carboxylic acid group (45 Da as -COOH). Subsequent fragmentation may involve the loss of the bromine atom or other ring cleavages.
Caption: A simplified predicted fragmentation pathway for 3-Amino-5-bromoisonicotinic acid.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC can be used to ensure sample purity before MS analysis.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire spectra in positive ion mode. The mass range should be set to scan from approximately m/z 50 to 500. For fragmentation studies, perform an MS/MS experiment by selecting the [M+H]⁺ ion (e.g., m/z 217) as the precursor.
Predicted Key Mass Spectrometry Data
| m/z (Mass/Charge) | Proposed Identity | Notes |
| 217 / 219 | [M+H]⁺ | Molecular ion peak. The 1:1 ratio of peaks separated by 2 Da is characteristic of a single bromine atom. |
| 199 / 201 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |
| 172 / 174 | [M+H - HCOOH]⁺ | Loss of formic acid. |
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample to confirmed structure.
Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic characterization of 3-Amino-5-bromoisonicotinic acid is straightforward using a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, namely the amine, carboxylic acid, and aryl bromide moieties. Finally, mass spectrometry verifies the molecular weight and provides crucial evidence of the bromine atom through its characteristic isotopic pattern. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.
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A Comprehensive Technical Guide to the Solubility of 3-Amino-5-bromoisonicotinic Acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Amino-5-bromoisonicotinic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its solubility in a wide range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering a combination of theoretical insights and practical, field-proven methodologies for solubility determination. We delve into the molecular structure of 3-Amino-5-bromoisonicotinic acid, examining the influence of its functional groups on solute-solvent interactions. Furthermore, a detailed, step-by-step protocol for the reliable experimental determination of solubility using the shake-flask method coupled with UV/Vis spectrophotometry is presented. This guide is designed to be a self-validating resource, empowering researchers to make informed decisions on solvent selection and process optimization.
Introduction: The Significance of 3-Amino-5-bromoisonicotinic Acid
3-Amino-5-bromoisonicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural motifs are often found in biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding its solubility in various organic solvents is paramount for its effective use in synthetic routes, purification processes, and formulation development. The efficiency of reactions, crystallization, and ultimately, the bioavailability of a final drug product can be critically dependent on the solubility of its intermediates.[1] This guide aims to bridge the current knowledge gap by providing a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Amino-5-bromoisonicotinic acid.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Amino-5-bromoisonicotinic acid, its solubility in a given organic solvent is determined by the interplay of its distinct functional groups: the pyridine ring, the carboxylic acid group, the amino group, and the bromo substituent.
Molecular Structure and Functional Group Analysis
The structure of 3-Amino-5-bromoisonicotinic acid is characterized by a confluence of functional groups that impart a complex solubility profile.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group significantly enhances solubility in polar, protic solvents.
-
Amino Group (-NH2): The amino group is also polar and can act as a hydrogen bond donor. Its presence generally increases solubility in protic solvents.
-
Bromo Group (-Br): The bromo substituent is electron-withdrawing and increases the overall molecular weight and size. While it can participate in dipole-dipole interactions, its primary effect is often a decrease in solubility in polar solvents due to increased lipophilicity and molecular surface area.[3]
The interplay of these groups suggests that 3-Amino-5-bromoisonicotinic acid will exhibit favorable solubility in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid and amino groups. Its solubility is expected to be lower in non-polar, aprotic solvents.
Hansen Solubility Parameters: A Quantitative Approach
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 3-Amino-5-bromoisonicotinic acid are not available, they can be estimated using group contribution methods. Solvents with HSP values close to the estimated values for the solute are predicted to be good solvents.
Predicted Solubility of 3-Amino-5-bromoisonicotinic Acid in Common Organic Solvents
Based on the theoretical principles outlined above, a qualitative and predicted quantitative solubility of 3-Amino-5-bromoisonicotinic acid in a range of common organic solvents is presented in Table 1. These predictions are based on an analysis of solvent polarity, hydrogen bonding capacity, and general solubility trends for structurally related compounds like isonicotinic acid.[5][6]
Table 1: Predicted Solubility of 3-Amino-5-bromoisonicotinic Acid in Various Organic Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |
| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding (donor and acceptor). |
| Ethanol | Polar Protic | Moderate | Good hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | Moderate | Hydrogen bonding ability, but bulkier than methanol and ethanol. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | Moderate polarity, can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderately Polar | Low | Limited polarity and hydrogen bonding ability. |
| Dichloromethane (DCM) | Non-polar | Very Low | Apolar nature, unable to form strong interactions. |
| Toluene | Non-polar | Very Low | Apolar, can only engage in weak van der Waals forces. |
| Hexane | Non-polar | Insoluble | Apolar, incompatible with the polar functional groups of the solute. |
Experimental Determination of Solubility: A Validated Protocol
For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9]
Principle of the Shake-Flask Method
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of the solubility of 3-Amino-5-bromoisonicotinic acid.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Methodology
Materials:
-
3-Amino-5-bromoisonicotinic acid (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Calibration Curve: a. Prepare a stock solution of 3-Amino-5-bromoisonicotinic acid of a known concentration in the solvent of interest. b. Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). d. Plot a graph of absorbance versus concentration and determine the equation of the line of best fit.[10]
-
Solubility Measurement: a. Add an excess amount of solid 3-Amino-5-bromoisonicotinic acid to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient. b. Accurately add a known volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). e. Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).[7] f. After equilibration, visually inspect the vials to ensure that excess solid is still present. g. Allow the vials to stand undisturbed at the same temperature to let the solid settle. h. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid. i. Dilute the filtrate with the same solvent as necessary to bring the absorbance within the linear range of the calibration curve. j. Measure the absorbance of the diluted filtrate using the UV/Vis spectrophotometer at the predetermined λmax. k. Use the calibration curve to calculate the concentration of 3-Amino-5-bromoisonicotinic acid in the diluted sample. l. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.
Data Analysis and Interpretation
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. It is crucial to report the temperature at which the solubility was determined, as solubility is temperature-dependent. The results from the triplicate experiments should be averaged, and the standard deviation should be calculated to indicate the precision of the measurement.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Amino-5-bromoisonicotinic acid in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies described herein are designed to ensure scientific integrity and provide a reliable basis for further research and development involving this important pharmaceutical intermediate.
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Safeguarding Stability: A Technical Guide to the Storage and Handling of 3-Amino-5-bromoisonicotinic Acid
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An In-depth Technical Guide to 3-Amino-5-bromoisonicotinic Acid as a Synthetic Building Block
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules and functional materials. 3-Amino-5-bromoisonicotinic acid is a trifunctional heterocyclic compound that has garnered significant attention as a versatile synthetic intermediate. Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the isonicotinic acid core provides three distinct and orthogonally reactive handles for molecular elaboration. This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and synthetic applications of 3-amino-5-bromoisonicotinic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. These characteristics dictate solubility, reactivity, and handling procedures.
Table 1: Physicochemical Properties of 3-Amino-5-bromoisonicotinic Acid and Related Structures
| Property | 3-Amino-5-bromoisonicotinic acid | 5-Bromonicotinic Acid[1] | 3-Bromoisonicotinic Acid[2] |
| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 217.02 g/mol [3][4] | 202.01 g/mol [1] | 202.01 g/mol [2] |
| Appearance | Off-white to pale yellow crystalline powder[5] | Off-white to slightly brown powder[1] | - |
| Melting Point | 180–185°C (decomposes)[5] | 178 - 185 °C[1] | - |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water[5] | Very soluble in water[1] | - |
| CAS Number | 1951441-00-1 (as trifluoroacetate salt) | 20826-04-4[1] | 13959-02-9[2] |
Note: Data for the parent compound, 3-amino-5-bromoisonicotinic acid, is often presented for its ester or salt forms in commercial sources.
Spectroscopic Characterization:
The identity and purity of 3-amino-5-bromoisonicotinic acid are typically confirmed using a suite of standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The coupling patterns and chemical shifts are characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and various C=C and C=N stretches associated with the pyridine ring.
Core Reactivity and Synthetic Potential
The synthetic utility of 3-amino-5-bromoisonicotinic acid stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled diversification of the molecular scaffold.
Caption: Key reactive sites of 3-amino-5-bromoisonicotinic acid and their primary synthetic transformations.
The Carboxylic Acid Group: A Gateway to Amides and Esters
The carboxylic acid is arguably the most readily functionalized group. Its conversion to amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many synthetic drugs.[6]
Expert Insight: The choice of coupling reagent is critical and depends on the substrate's complexity and the desired reaction scale.[6] For small-scale discovery chemistry where rapid library generation is key, reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred due to their high efficiency, fast reaction times, and low rates of epimerization, especially when coupling with chiral amines.[7] For larger-scale synthesis, more cost-effective options like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often employed.
Protocol: General Procedure for Amide Coupling
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-amino-5-bromoisonicotinic acid (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired amide.
The Bromo Group: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom at the 5-position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[8] This functionality allows for the construction of biaryl systems, the introduction of acetylenic moieties, and the formation of new C-N bonds, which are all prevalent motifs in modern pharmaceuticals.[9]
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds.[10][11] It involves the reaction of the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][12] The reaction is valued for its high functional group tolerance and the commercial availability of a vast array of boronic acids.[8][10]
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
-
Inert Setup: To a dry Schlenk flask, add the 3-amino-5-bromoisonicotinic acid derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-Dioxane/H₂O or DMF).
-
Heating: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously until the starting material is consumed.
-
Work-up & Purification: Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and perform a standard aqueous work-up. The resulting crude material is purified by column chromatography.
The Amino Group: A Nucleophilic Center for Diversification
The amino group at the 3-position is a potent nucleophile and can be functionalized through various reactions, including acylation, sulfonylation, and alkylation. This position is often modified to modulate the electronic properties of the pyridine ring or to introduce specific binding interactions in a drug-target complex. In some cases, the amino group itself is a key pharmacophoric feature.
Expert Insight: While the amino group is a powerful handle, its reactivity can sometimes interfere with transformations at other sites. It is common practice to protect the amino group (e.g., as a Boc or Cbz carbamate) before performing reactions like cross-coupling, especially if harsh bases or nucleophilic conditions are required. The protecting group can then be removed in a subsequent step.
Applications in Drug Discovery and Development
The trifunctional nature of 3-amino-5-bromoisonicotinic acid makes it an attractive starting point for the synthesis of complex molecules, particularly in the field of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents at the 3, 4, and 5 positions can be elaborated to occupy adjacent pockets of the ATP binding site. For instance, Bruton's tyrosine kinase (BTK) inhibitors have been developed using related 3-aminopyridone scaffolds, where the strategic placement of functional groups is critical for potency and selectivity.[13] The ability to rapidly generate diverse libraries of compounds from this single building block accelerates the structure-activity relationship (SAR) studies that are crucial for lead optimization.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[5]
-
Hazards: While specific toxicity data for the parent acid is limited, related bromo-pyridines are often classified as harmful if swallowed and can cause skin and eye irritation.[2][14] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
3-Amino-5-bromoisonicotinic acid is a high-value, versatile building block for chemical synthesis. Its three distinct points of reactivity—the carboxylic acid, the amino group, and the bromo group—can be addressed with a high degree of selectivity using a wide range of modern synthetic methodologies. This strategic trifunctionality allows for the efficient and controlled construction of complex molecular architectures, making it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. By understanding its core properties and reactive potential, researchers can unlock its full capacity to accelerate the development of novel and impactful chemical entities.
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]
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2-Amino-5-bromonicotinic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 19, 2026, from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
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Technical Bulletins & General Procedures. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
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3-Bromoisonicotinic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3. (2016). The Sheppard Group. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). (2017). PubMed. Retrieved January 19, 2026, from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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discovery and history of 3-Amino-5-bromoisonicotinic acid
An In-depth Technical Guide to 3-Amino-5-bromoisonicotinic Acid: Discovery, Synthesis, and Applications
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-5-bromoisonicotinic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its historical context, plausible synthetic routes based on established chemical principles, and its potential applications as a scaffold for novel therapeutics.
Introduction and Strategic Importance
3-Amino-5-bromoisonicotinic acid is a substituted pyridine derivative. Its structure, featuring a pyridine core with carboxylic acid, amino, and bromo substituents at positions 4, 3, and 5 respectively, makes it a highly versatile scaffold. The pyridine ring is a prevalent motif in numerous biologically active compounds. The three functional groups offer distinct chemical handles for a variety of transformations:
-
Carboxylic Acid : Enables amide bond formation, esterification, or reduction.
-
Amino Group : Allows for acylation, alkylation, or diazotization reactions.
-
Bromo Group : Serves as a key site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups.
This trifunctional nature allows for the systematic construction of complex molecular architectures and the fine-tuning of physicochemical properties, which is a cornerstone of modern drug discovery. While a definitive "discovery" paper for this specific molecule is not prominent in historical literature, its existence and utility can be inferred from the logical progression of synthetic methodologies developed for functionalized pyridines throughout the 20th century.
Physicochemical and Structural Data
A precise understanding of the molecule's properties is fundamental for its application in synthesis and drug design.
| Property | Value | Source / Method |
| IUPAC Name | 3-Amino-5-bromopyridine-4-carboxylic acid | - |
| CAS Number | 1951441-00-1 (for trifluoroacetate salt) | |
| Molecular Formula | C₆H₅BrN₂O₂ | Calculated |
| Molecular Weight | 217.02 g/mol | Calculated[1][2] |
| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds[3] |
| SMILES | NC1=C(Br)C=NC=C1C(O)=O | - |
| InChI Key | (Not directly available, generated from structure) | - |
Note: The properties for the free base are calculated or inferred from structurally similar compounds, as most commercial listings refer to its trifluoroacetate salt form.
Historical Context and Inferred Discovery
The history of 3-Amino-5-bromoisonicotinic acid is intrinsically linked to the broader development of pyridine chemistry. Reports on pyridine halogenation date back to the late 19th century.[4][5] However, achieving specific substitution patterns on the pyridine ring, especially 3-selective functionalization, remained a significant synthetic challenge for decades.[4][5][6]
The likely first synthesis of this molecule was not a singular event of "discovery" but rather the logical outcome of established synthetic transformations being applied to increasingly complex pyridine substrates. We can postulate its emergence from two primary synthetic philosophies:
-
Ring Construction Followed by Functionalization : Building the pyridine core and then sequentially adding the required functional groups. This often involves harsh conditions and can lead to mixtures of isomers.
-
Functionalized Precursor Strategy : Starting with a pre-functionalized pyridine and modifying it. This is the more common and regioselective approach.
The synthesis of related compounds like 5-bromonicotinic acid through direct bromination of nicotinic acid has been well-documented.[7][8][9] Similarly, methods for aminating halopyridines or carboxylating bromopyridines[10] were developed, providing all the necessary tools for the eventual synthesis of 3-Amino-5-bromoisonicotinic acid.
Synthetic Methodologies: A Practical Guide
There is no single standardized synthesis, but several logical and efficient routes can be designed based on established protocols for analogous compounds. Below, we detail two plausible, field-proven synthetic workflows.
Workflow 1: Carboxylation of a Pre-functionalized Pyridine
This approach leverages the commercially available 3-Amino-5-bromopyridine as a starting material. The key transformation is the introduction of the carboxylic acid group at the 4-position via directed ortho-metalation and subsequent quenching with carbon dioxide.
Caption: Workflow 1: Synthesis via Directed Ortho-Metalation.
Experimental Protocol:
-
Preparation : To a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, add a solution of 3-Amino-5-bromopyridine (1.0 equivalent) in THF dropwise.
-
Causality : LDA is a strong, non-nucleophilic base ideal for deprotonating the C-4 position. The amino group at C-3 directs the lithiation to the adjacent C-4 position. The low temperature is critical to prevent side reactions and decomposition.
-
-
Metalation : Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation : Add an excess of crushed solid carbon dioxide (dry ice) to the reaction vessel.
-
Causality : The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO2 to form a lithium carboxylate salt.
-
-
Workup : Allow the mixture to warm to room temperature. Quench the reaction by adding water. Remove the organic solvent under reduced pressure.
-
Purification : Wash the aqueous phase with an ether (e.g., diethyl ether or MTBE) to remove unreacted starting material. Carefully acidify the aqueous phase to a pH of ~3-4 with hydrochloric acid, causing the product to precipitate.
-
Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum.
This method is adapted from similar procedures for the carboxylation of bromopyridines.[10]
Workflow 2: Amination of a Bromo-Isonicotinic Acid Derivative
This alternative route begins with 3-bromoisonicotinic acid and introduces the amino group in a subsequent step. This often requires protection of the carboxylic acid and employs a nucleophilic aromatic substitution or a transition-metal-catalyzed amination.
Caption: Workflow 2: Synthesis via Buchwald-Hartwig Amination.
Experimental Protocol:
-
Esterification (Protection) : Convert 3-bromoisonicotinic acid[11][12] to its methyl ester by reacting with thionyl chloride followed by methanol. This protects the acidic proton and improves solubility.
-
Buchwald-Hartwig Amination : To a solution of the methyl ester in an appropriate solvent (e.g., toluene), add benzophenone imine (as an ammonia surrogate), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu).
-
Causality : The palladium catalyst facilitates the cross-coupling of the aryl bromide with the amine source. Benzophenone imine is used as a practical and effective equivalent of ammonia in these reactions, which forms an imine intermediate.
-
-
Reaction : Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Hydrolysis (Deprotection) : After an appropriate workup to isolate the crude imine-protected intermediate, hydrolyze both the ester and the imine protecting group by heating in aqueous acid (e.g., 6M HCl).
-
Isolation : Cool the reaction mixture and adjust the pH to precipitate the final product, which can then be isolated by filtration.
Spectroscopic Characterization (Predicted)
Based on known data for 3-bromoisonicotinic acid[10] and other substituted pyridines, the following spectroscopic signatures can be predicted for 3-Amino-5-bromoisonicotinic acid:
-
¹H NMR (in DMSO-d₆):
-
A broad singlet for the carboxylic acid proton (>12 ppm).
-
A broad singlet for the two amine protons (~5-7 ppm).
-
Two distinct singlets (or narrow doublets with a small J-coupling) in the aromatic region (7.5-8.5 ppm) corresponding to the protons at the C-2 and C-6 positions of the pyridine ring.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carboxyl carbon (~165-170 ppm).
-
Four distinct signals in the aromatic region corresponding to the four substituted carbons of the pyridine ring.
-
-
Mass Spectrometry (MS) :
-
The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 216 and 218 (for the [M-H]⁻ ion in negative mode) or 218 and 220 (for the [M+H]⁺ ion in positive mode) in an approximate 1:1 ratio.
-
Applications in Research and Drug Development
3-Amino-5-bromoisonicotinic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its role as a versatile scaffold for building more complex molecules. Related bromo- and amino-substituted nicotinic and isonicotinic acid derivatives are key intermediates in the synthesis of antiviral and antitumor agents.[3]
The strategic placement of the functional groups allows for combinatorial library synthesis to perform structure-activity relationship (SAR) studies. For example:
-
The amino group can be acylated with various acids to explore interactions with one part of a biological target.
-
The carboxylic acid can be coupled with a library of amines to probe another region.
-
The bromo group can undergo Suzuki coupling with diverse boronic acids to introduce substituents that can modulate properties like solubility, metabolic stability, or target binding affinity.[13]
Conclusion
While the formal "discovery" of 3-Amino-5-bromoisonicotinic acid may not be attributable to a single seminal publication, its synthesis and utility are a clear extension of the powerful and versatile chemistry of the pyridine nucleus. As a trifunctional building block, it provides medicinal chemists with a robust platform for the design and synthesis of novel compounds. The synthetic pathways outlined in this guide, rooted in well-established and reliable chemical transformations, offer practical and efficient access to this valuable intermediate, paving the way for future discoveries in drug development.
References
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Autechaux. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. Retrieved January 19, 2026, from [Link]
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Pharmaffiliates. (n.d.). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
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Iska, V. B., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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Methodological & Application
Introduction: The Strategic Importance of 3-Amino-5-bromoisonicotinic Acid
An Application Guide to the Suzuki-Miyaura Coupling of 3-Amino-5-bromoisonicotinic Acid
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 3-amino-5-bromoisonicotinic acid stands out as a particularly valuable building block. Its trifunctional nature—a bromine atom for cross-coupling, a carboxylic acid for amide bond formation, and an amino group for further derivatization—offers a versatile platform for constructing complex molecular architectures found in a range of biologically active compounds.[1][2]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the functionalization of this scaffold.[3][4] Renowned for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions, the Suzuki coupling enables the formation of a carbon-carbon bond between the bromine-bearing C5 position of the pyridine ring and a wide array of organoboron reagents.[2] This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of this critical transformation, tailored for researchers and drug development professionals.
Understanding the Substrate: Unique Challenges and Considerations
While powerful, the Suzuki coupling of 3-amino-5-bromoisonicotinic acid is not without its challenges. The electronic properties of the substrate itself demand careful consideration to achieve high yields and avoid common pitfalls.
-
Catalyst Inhibition: The pyridine ring nitrogen and the exocyclic amino group are both Lewis basic.[5] These basic sites can coordinate to the electron-deficient palladium catalyst, forming off-cycle, inactive complexes that sequester the catalyst and stall the reaction.[5][6] This phenomenon, often termed catalyst poisoning, is a primary concern with nitrogen-containing heterocycles.[7]
-
Reduced Reactivity: The C-Br bond's reactivity is governed by the electronic nature of the pyridine ring. The amino group at the C3 position is electron-donating, which can increase the electron density at the C5 position.[6] This enrichment can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl halides.[8]
-
Competing Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.[5]
-
Protodeboronation: The boronic acid coupling partner reacts with trace water or other protic sources in the reaction mixture, replacing the boronic acid group with a proton and reducing its availability for the main reaction.[5][6][9]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[5][6]
-
Dehalogenation: The starting material, 3-amino-5-bromoisonicotinic acid, can be reduced to 3-aminoisonicotinic acid, removing the electrophilic site required for coupling.[5][6]
-
The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][10] Understanding this mechanism is key to rationally selecting reaction parameters and troubleshooting experiments.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-amino-5-bromoisonicotinic acid, forming a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[4][10]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[3][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Solution-Phase Suzuki Coupling
This protocol describes a general method for the coupling of 3-amino-5-bromoisonicotinic acid with a representative arylboronic acid in a solution-phase format.
Materials and Reagents
-
3-Amino-5-bromoisonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a ligand like SPhos (10 mol%)
-
Solvent: Anhydrous, degassed 1,4-dioxane or DMF, with degassed water (e.g., 4:1 or 5:1 ratio)[1][10]
-
Reaction Vessel: Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Experimental Workflow Diagram
Caption: A typical experimental workflow for solution-phase Suzuki coupling.
Step-by-Step Procedure
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-amino-5-bromoisonicotinic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[1][5]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if applicable). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[1][5]
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (typically 80–100 °C) and stir the mixture vigorously.[1][10]
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][5]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. If the product is the free acid, care must be taken during the aqueous wash to avoid partitioning the product into the aqueous layer; acidification of the aqueous layer and back-extraction may be necessary.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of related bromopyridine carboxylic acids, which can be adapted for 3-amino-5-bromoisonicotinic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~89[1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~82[1] |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | >85 |
*Yields are estimates based on analogous transformations in the literature for challenging heteroaryl couplings.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Catalyst Deactivation: Presence of oxygen; inhibition by amino/pyridine groups.[6][13] | Rigorously degas all solvents and maintain a strict inert atmosphere.[5] Consider a more robust ligand system (e.g., Buchwald ligands like SPhos or XPhos).[5][12] |
| Ineffective Base: Base is too weak, not soluble, or old.[13] | Use a stronger base like K₃PO₄ or Cs₂CO₃.[13] Ensure the base is finely powdered and anhydrous. | |
| Low Temperature: Oxidative addition is too slow.[13] | Increase the reaction temperature to 100-110 °C. | |
| Protodeboronation | Excess Water/Protic Source: Boronic acid is quenched before transmetalation.[5][9] | Use anhydrous solvents and base. If using an aqueous system, carefully control the water content. Consider using a more stable boronate ester (e.g., pinacol ester).[14] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote oxidative homocoupling.[5] | Ensure thorough degassing of the reaction mixture. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid side reactions during the reduction of Pd(II) precatalysts.[5] |
| Product is Insoluble | Precipitation from Reaction Mixture | Switch to a solvent with higher solubilizing power, such as DMF or DMA, and consider higher temperatures. |
Conclusion
The Suzuki-Miyaura coupling of 3-amino-5-bromoisonicotinic acid is a powerful and versatile tool for the synthesis of novel chemical entities in drug discovery. Success in this reaction hinges on a clear understanding of the substrate's unique electronic properties and the mechanism of the catalytic cycle. By carefully selecting a robust catalyst system, an appropriate base, and meticulously controlling the reaction atmosphere to exclude oxygen and moisture, researchers can effectively mitigate common side reactions and achieve high yields of the desired coupled products. This guide serves as a foundational protocol, and further optimization of specific catalyst/ligand combinations, solvents, and temperatures may be required for particularly challenging coupling partners.
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki reaction - Wikipedia.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
- Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions - Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
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- 2. researchgate.net [researchgate.net]
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- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Amino-5-bromoisonicotinic Acid for Biological Assays
Introduction: The Strategic Value of 3-Amino-5-bromoisonicotinic Acid in Medicinal Chemistry
3-Amino-5-bromoisonicotinic acid is a highly valuable heterocyclic building block in the design and synthesis of novel bioactive molecules. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a bromine atom on a pyridine scaffold, offers a versatile platform for structural diversification. This strategic arrangement of reactive sites allows for selective and sequential modifications, enabling the exploration of a broad chemical space in the pursuit of new therapeutic agents. Derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-amino-5-bromoisonicotinic acid, detailing robust protocols for esterification, amidation, and Suzuki-Miyaura cross-coupling reactions. The methodologies presented herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to facilitate their adaptation and optimization for specific research needs.
Chemical Reactivity and Strategic Derivatization
The synthetic utility of 3-amino-5-bromoisonicotinic acid stems from the distinct reactivity of its three functional groups:
-
Carboxylic Acid (C4-position): This group is readily converted into esters, amides, and other acid derivatives. These modifications can significantly influence the compound's solubility, cell permeability, and interaction with biological targets.
-
Amino Group (C3-position): The nucleophilic amino group can be acylated, alkylated, or used in the formation of Schiff bases, providing another avenue for introducing diverse substituents.
-
Bromo Group (C5-position): The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can profoundly impact the biological activity of the resulting molecule.
The judicious and sequential modification of these sites is crucial for the systematic exploration of structure-activity relationships (SAR).
Derivatization Strategies and Experimental Protocols
This section details step-by-step protocols for the most common and versatile derivatization reactions of 3-amino-5-bromoisonicotinic acid.
Esterification of the Carboxylic Acid Moiety
Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a lead compound. The following protocol describes a reliable method for the synthesis of methyl 3-amino-5-bromoisonicotinate.
Protocol 1: Fischer Esterification using Thionyl Chloride
This method involves the in situ formation of the acyl chloride followed by reaction with an alcohol.[7]
Materials:
-
3-Amino-5-bromoisonicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-amino-5-bromoisonicotinic acid (1.0 g, 4.59 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add thionyl chloride (0.67 mL, 9.18 mmol) dropwise at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl 3-amino-5-bromoisonicotinate.
| Parameter | Condition | Rationale |
| Reagent | Thionyl chloride | Efficiently converts the carboxylic acid to the more reactive acyl chloride intermediate. |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C for addition, then reflux | The initial low temperature controls the exothermic reaction of thionyl chloride. Reflux provides the necessary energy for the reaction to proceed to completion. |
| Work-up | Neutralization with NaHCO₃ | Quenches the reaction and neutralizes the acidic byproducts. |
Amidation of the Carboxylic Acid Moiety
Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved biological stability and target affinity.
Protocol 2: Amide Synthesis via Acyl Chloride Intermediate
This protocol details the synthesis of N-benzyl-3-amino-5-bromoisonicotinamide.
Materials:
-
3-Amino-5-bromoisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Toluene (anhydrous)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-amino-5-bromoisonicotinic acid (1.0 g, 4.59 mmol) in anhydrous toluene (20 mL) in a round-bottom flask.
-
Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of thionyl chloride (0.5 mL, 6.88 mmol).
-
Heat the mixture to 80 °C for 2-3 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (0.54 mL, 4.95 mmol) and triethylamine (0.76 mL, 5.51 mmol) in anhydrous DCM (10 mL).
-
Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-3-amino-5-bromoisonicotinamide.
| Parameter | Condition | Rationale |
| Activation | SOCl₂ with catalytic DMF | A standard and effective method for the formation of acyl chlorides.[8] |
| Base | Triethylamine | Acts as a scavenger for the HCl generated during the amidation reaction. |
| Solvent | Anhydrous DCM | An inert solvent that is suitable for both the acyl chloride formation and the subsequent amidation. |
| Work-up | Acid-base washes | Removes unreacted starting materials and byproducts. |
Suzuki-Miyaura Cross-Coupling at the Bromo Position
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, enabling the introduction of diverse aromatic and heteroaromatic moieties.[4][5][9][10]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of methyl 3-amino-5-bromoisonicotinate with phenylboronic acid.
Materials:
-
Methyl 3-amino-5-bromoisonicotinate (from Protocol 1)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a Schlenk flask, combine methyl 3-amino-5-bromoisonicotinate (500 mg, 2.16 mmol), phenylboronic acid (395 mg, 3.24 mmol), and potassium carbonate (896 mg, 6.48 mmol).
-
Add Pd(dppf)Cl₂ (88 mg, 0.11 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-amino-5-phenylisonicotinate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used palladium catalyst for Suzuki couplings. |
| Base | Potassium carbonate | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki reactions, with water often accelerating the reaction. |
| Atmosphere | Inert gas | Prevents the oxidation and deactivation of the palladium catalyst. |
Characterization of Synthesized Derivatives
The successful synthesis of the derivatives should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, in the ¹H NMR of methyl 3-amino-5-phenylisonicotinate, one would expect to see new signals corresponding to the protons of the phenyl group and the disappearance of the characteristic downfield shift of the proton adjacent to the bromine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the new substituent.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups. For instance, the formation of an ester will show a characteristic C=O stretch at ~1730 cm⁻¹, while an amide will show a C=O stretch at ~1650 cm⁻¹ and N-H bending vibrations.[11][13]
Visualization of Synthetic Workflows
Caption: Synthetic pathways for the derivatization of 3-amino-5-bromoisonicotinic acid.
Application in Biological Assays
The synthesized derivatives can be screened in a variety of biological assays to evaluate their therapeutic potential. For instance:
-
Antimicrobial Assays: Derivatives can be tested against a panel of bacteria and fungi to determine their minimum inhibitory concentration (MIC).[11] Isonicotinic acid hydrazides are well-known for their tuberculostatic activity.[1][14]
-
Anticancer Assays: The cytotoxicity of the compounds can be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.
-
Anti-inflammatory Assays: The ability of the derivatives to inhibit inflammatory mediators, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines, can be assessed.[2]
The diverse library of compounds generated through these derivatization strategies will enable a thorough investigation of the structure-activity relationships and the identification of promising lead candidates for further development.
References
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2005). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of the Korean Chemical Society, 49(5), 469-472. [Link]
-
Olar, R., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 463-473. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Organic Letters, 5(13), 2267-2270. [Link]
-
Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1467. [Link]
-
Cheminform Abstract. (2012). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(4), 928-931. [Link]
-
Sari, Y., & Suwito, H. (2020). The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate. Journal of Physics: Conference Series, 1463, 012023. [Link]
-
Tussupbekova, A., et al. (2020). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 25(23), 5727. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 4(17), 2973-2976. [Link]
-
Abdulsalam, A. A., & Abdulkareem, M. A. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 3(1), 172-175. [Link]
-
Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]
-
Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(6), 1775-1779. [Link]
-
Bergman, J., & Vallberg, H. (1997). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Tetrahedron Letters, 38(8), 1399-1400. [Link]
-
Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? [Link]
-
Furuya, T., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 9(13), 2481-2484. [Link]
Sources
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- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 3-Amino-5-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for the synthesis and preliminary evaluation of novel kinase inhibitors utilizing 3-amino-5-bromoisonicotinic acid as a versatile starting scaffold. The aminopyridine core is a well-established "privileged scaffold" in kinase inhibitor design, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5][6] We present a strategic, modular synthetic approach centered on palladium-catalyzed Suzuki-Miyaura cross-coupling and subsequent amide bond formation, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries for screening.
Rationale and Design Strategy: The Aminopyridine Scaffold
The utility of the aminopyridine scaffold stems from its structural and electronic properties, which mimic the adenine moiety of ATP. The nitrogen atom of the pyridine ring and the exocyclic amino group act as key hydrogen bond acceptors and donors, respectively, enabling a strong and specific interaction with the backbone amide bonds of the kinase hinge region.[5] This binding mode is a common feature among many clinically approved kinase inhibitors.[4]
The starting material, 3-amino-5-bromoisonicotinic acid, offers three distinct points for chemical modification, making it an ideal template for building a library of potential inhibitors:
-
C5 Position (Bromo Group): This site is primed for diversification via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] Introducing various aryl and heteroaryl groups at this position allows for the exploration of the solvent-exposed region and the ribose-binding pocket of the kinase, influencing both potency and selectivity.
-
C4 Position (Carboxylic Acid): The carboxyl group is readily converted into an amide. This position typically points towards the solvent-exposed region, providing an excellent handle for attaching different chemical moieties to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability.[9][10]
-
C3 Position (Amino Group): This group is fundamental for the primary hinge-binding interaction. While it can be modified, it is often left unsubstituted in initial library synthesis to retain the core binding motif.
Caption: Two-step synthetic strategy for inhibitor library generation.
Experimental Protocols
3.1. General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All reactions should be performed in a certified chemical fume hood. [11]* Chemical Handling:
-
Halogenated Pyridines: Compounds like 3-amino-5-bromoisonicotinic acid may be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. [12][13][14] * Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Handle with care and avoid generating dust.
-
Reagents: Amide coupling reagents can be corrosive or sensitizing. Bases like sodium carbonate or potassium phosphate are irritants. Consult the Safety Data Sheet (SDS) for each reagent before use. [15] 3.2. Protocol 1: Suzuki-Miyaura Cross-Coupling
-
This protocol details the palladium-catalyzed coupling of an arylboronic acid with 3-amino-5-bromoisonicotinic acid. [7][16]The carboxylic acid on the starting material can be reactive under basic conditions; for sensitive substrates or to improve solubility, esterification to the methyl or ethyl ester prior to coupling is recommended.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 100 | 12 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | DME/H₂O (4:1) | 95 | 18 | 75 |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-amino-5-bromoisonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 0.1 M concentration) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Place the flask in a preheated oil bath at the specified temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH ~4-5 with 1M HCl. A precipitate should form.
-
Filter the solid, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield the 3-amino-5-aryl-isonicotinic acid intermediate. Purity can be assessed by ¹H NMR and LC-MS. If necessary, purify further by recrystallization or column chromatography.
-
3.3. Protocol 2: Amide Bond Formation
This protocol describes the coupling of the synthesized carboxylic acid intermediate with a primary or secondary amine using HATU as the coupling agent. [9][17]
| Entry | Amine | Coupling Reagent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzylamine | HATU | DIPEA (3.0) | DMF | 25 | 4 | 95 |
| 2 | Morpholine | HATU | DIPEA (3.0) | DMF | 25 | 6 | 91 |
| 3 | (S)-1-Phenylethanamine | EDC/HOBt | NMM (3.0) | DCM | 25 | 12 | 84 |
| 4 | Aniline | HATU | DIPEA (3.0) | DMF | 50 | 12 | 65 |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-amino-5-aryl-isonicotinic acid intermediate (1.0 equiv) in an anhydrous solvent like DMF or DCM (0.2 M).
-
Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equiv) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the final pure kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Detailed workflows for Suzuki and Amide coupling protocols.
Protocol 3: In Vitro Biological Evaluation
A primary biochemical screen is essential to determine the inhibitory activity of the newly synthesized compounds against the target kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [18] Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO (e.g., 10 mM). Create a dilution series (e.g., 10-point, 3-fold serial dilution) in an intermediate plate.
-
Kinase Reaction Setup:
-
In a white, low-volume 384-well assay plate, add the kinase reaction buffer.
-
Add the substrate peptide and the target kinase enzyme.
-
Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in Suzuki Coupling | Inactive catalyst; Poor quality base or solvent; Insufficiently inert atmosphere; Boronic acid decomposition. | Use a fresh bottle of catalyst or a different ligand/precatalyst. Ensure base is finely powdered and solvents are properly degassed. Improve inert atmosphere technique. Use boronic ester as a more stable alternative. |
| Incomplete Amide Coupling | Insufficient activation of carboxylic acid; Sterically hindered amine or acid; Low nucleophilicity of amine. | Increase amount of coupling reagent/base. Allow for a longer pre-activation time. Switch to a more potent coupling agent (e.g., COMU). For poorly nucleophilic amines (e.g., anilines), increase reaction temperature to 40-50 °C. |
| Side Product Formation | Homo-coupling of boronic acid in Suzuki reaction; Double acylation in amide coupling (if amine has multiple reactive sites). | Lower catalyst loading or temperature. Use a milder base. Use an amine with appropriate protecting groups. |
| Purification Difficulties | Product is highly polar and streaks on silica gel; Product co-elutes with impurities. | Use a different stationary phase (e.g., C18 reverse-phase chromatography). Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve peak shape. |
References
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
- Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online.
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science.
- Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online.
- Scaffold-based design of kinase inhibitors for cancer therapy. (2010). Current Opinion in Genetics & Development.
- Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity.
- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic
- Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). Journal of Medicinal Chemistry.
- SAFETY D
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry.
- SAFETY D
- SAFETY D
- 5 - SAFETY D
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed.
- 5-Bromonicotinic acid Safety D
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024).
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. (2010). Journal of Medicinal Chemistry.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). MDPI.
- Design and synthesis of rho kinase inhibitors (III). (2007). Bioorganic & Medicinal Chemistry.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). MDPI.
- Amide coupling reaction in medicinal chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments.
- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2017). Chemistry – A European Journal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2016). The Journal of Organic Chemistry.
- Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. (2011). Bioorganic & Medicinal Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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Application Note: A Robust Protocol for Amide Coupling with 3-Amino-5-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Unique Building Block
3-Amino-5-bromoisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. However, its unique electronic and steric properties present significant challenges for one of the most fundamental transformations in drug discovery: amide bond formation.[1] The nucleophilicity of the amino group is substantially reduced by the electron-withdrawing effects of both the pyridine ring nitrogen and the bromo-substituent. This inherent lack of reactivity often leads to sluggish or incomplete reactions with standard coupling protocols.[2][3]
This application note provides a detailed, field-proven protocol for the successful amide coupling of 3-amino-5-bromoisonicotinic acid. We will delve into the rationale behind reagent selection, provide a step-by-step workflow, and offer troubleshooting strategies to overcome the specific hurdles associated with this substrate. The primary focus will be on the use of HATU, a highly effective coupling reagent for challenging substrates.[4][5]
Scientific Rationale: Why Standard Methods Fail and HATU Excels
Standard carbodiimide-based coupling reagents like EDC, often used with additives such as HOBt, can be inefficient for electronically deactivated amines.[6] The activated carboxylic acid intermediate (e.g., an O-acylisourea or HOBt ester) may not be sufficiently reactive to be intercepted by the poorly nucleophilic 3-amino group, leading to low yields or reaction failure.[7][8]
This is where aminium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), demonstrate superior efficacy.[4][9]
Mechanism of HATU Activation:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[10]
-
Active Ester Formation: The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, a process facilitated by the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure.[5][11] This OAt-ester is significantly more reactive than its HOBt counterpart.
-
Nucleophilic Attack: The electron-deficient amine attacks the highly electrophilic carbonyl carbon of the OAt-ester to form the desired amide bond.[9]
The accelerated kinetics and the high reactivity of the OAt-ester make HATU the reagent of choice for difficult couplings, including those involving sterically hindered components or electronically deactivated anilines and heteroaromatic amines.[4][6]
Experimental Protocol: HATU-Mediated Coupling
This protocol outlines a reliable method for coupling 3-amino-5-bromoisonicotinic acid with a generic primary or secondary amine.
Materials:
-
3-Amino-5-bromoisonicotinic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromoisonicotinic acid (1.0 equiv) in anhydrous DMF. Add the desired amine (1.1 equiv).
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: Cooling the reaction mixture before adding the base and coupling reagent helps to control the initial exothermic reaction and can minimize potential side reactions.
-
-
Base Addition: Slowly add DIPEA (3.0 equiv) to the stirred solution.
-
Rationale: A non-nucleophilic base is essential to deprotonate the carboxylic acid without competing with the desired amine in the coupling reaction.[4] An excess is used to also neutralize the hexafluorophosphate salt of HATU and the acid itself.
-
-
Activation and Coupling: Add HATU (1.2 equiv) portion-wise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. This can take anywhere from 2 to 24 hours.
-
Rationale: Reaction times can vary significantly depending on the reactivity of the specific amine being used. Monitoring is crucial to determine the point of completion and avoid unnecessary degradation.
-
-
Aqueous Workup: Once the reaction is complete, quench by pouring the mixture into water. Dilute with ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Rationale: The water quench hydrolyzes any remaining HATU-activated species. The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts, while the brine wash removes residual water.[13]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide.[14]
-
Rationale: Chromatography is typically necessary to remove the tetramethylurea byproduct from the HATU reagent and other minor impurities.[9]
-
Comparative Data and Troubleshooting
The choice of coupling conditions can dramatically impact the success of the reaction. While HATU is recommended, other reagents may be considered.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Considerations & Potential Yield |
| HATU | (Internal HOAt) | DIPEA | DMF, DCM | Recommended Method. Highly efficient for electron-deficient amines. Generally provides good to excellent yields.[4][5] |
| EDC | HOBt / DMAP | DIPEA, TEA | DMF, CH₃CN | Often sluggish with this substrate. May result in low conversion or require elevated temperatures and catalytic DMAP.[6][7] |
| Acyl Fluoride | (e.g., PyFluor) | DIPEA | DCM, DCE | An effective, albeit more specialized, method for difficult couplings. Requires in-situ formation of the acyl fluoride. Can be successful where other methods fail.[15][16] |
| SOCl₂ / Oxalyl-Cl | None | Pyridine, TEA | DCM, Toluene | Harsh conditions that form the acid chloride. Can lead to side reactions on the pyridine ring and is often not suitable for complex substrates.[3] |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Presence of moisture.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents.[8][12]
-
Cause: Incomplete activation.
-
Solution: Increase equivalents of HATU and DIPEA slightly (e.g., to 1.5 and 4.0 equiv, respectively). Consider gentle heating (40-50 °C) if the reaction stalls at room temperature.[13]
-
-
Multiple Side Products:
-
Cause: Reaction temperature is too high, or an incorrect base is used.
-
Solution: Maintain a low starting temperature (0 °C) and ensure a non-nucleophilic base like DIPEA is used. Avoid bases like pyridine or triethylamine which can be nucleophilic.[12]
-
-
Starting Material Remains:
-
Cause: Insufficient reactivity of the amine partner.
-
Solution: Increase the reaction time. If after 24 hours significant starting material remains, consider switching to a more forcing method, such as forming the acyl fluoride.[2]
-
By following this detailed protocol and understanding the chemical principles at play, researchers can confidently and successfully perform amide couplings with the challenging yet valuable 3-amino-5-bromoisonicotinic acid.
References
-
Gutti, B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
-
Gutti, B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-434. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. Available at: [Link]
-
Wang, M., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
-
Cmoch, P., et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. Available at: [Link]
-
Reddit. (2024). Struggling with amide coupling. r/Chempros. Available at: [Link]
-
UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Available at: [Link]
-
Gonzalez-Vera, J. A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]
-
The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Available at: [Link]
-
ResearchGate. (2024). Synthesis of pyridine carboxamide and carbothioamide (1–12). Available at: [Link]
-
Degruyter. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Available at: [Link]
-
PubChem. (n.d.). 3-Bromoisonicotinic acid. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. National Institutes of Health. Available at: [Link]
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- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: 3-Amino-5-bromoisonicotinic Acid as a Versatile Intermediate for the Synthesis of Novel Antiviral Agents
Abstract
The emergence and re-emergence of viral diseases necessitate a robust pipeline of novel antiviral therapeutics. Heterocyclic compounds, particularly substituted pyridines, form the structural core of numerous approved drugs. This document details the strategic application of 3-Amino-5-bromoisonicotinic acid as a trifunctional chemical intermediate for the synthesis of potential antiviral compounds. We provide insights into its synthetic utility, detailed protocols for palladium-catalyzed cross-coupling reactions, and a standard methodology for evaluating the antiviral efficacy of its derivatives.
Introduction: The Strategic Value of a Trifunctional Intermediate
Viral pathogens present a significant and persistent threat to global health. The development of effective antiviral agents often hinges on the ability to rapidly synthesize and screen diverse chemical libraries. The core principle is to identify molecular scaffolds that can be readily and strategically modified to optimize activity against viral targets like polymerases, proteases, or entry proteins.[1]
3-Amino-5-bromoisonicotinic acid is a pyridine-based building block of significant interest. Its value lies in the orthogonal reactivity of its three functional groups: an amine, a bromine atom, and a carboxylic acid. This arrangement allows for a systematic and combinatorial approach to drug design, where each site can be independently modified to explore the structure-activity relationship (SAR) of the resulting compounds.
-
The amino group is a versatile handle for forming amides, sulfonamides, or for use in cyclization reactions.
-
The bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[2][3]
-
The carboxylic acid provides a point for esterification or amidation, allowing for the modulation of solubility, cell permeability, and target engagement.
This guide provides researchers with the foundational knowledge and actionable protocols to leverage this intermediate in antiviral drug discovery programs.
Physicochemical Properties & Safe Handling
Prior to experimental work, it is crucial to understand the properties and safety requirements of the starting material.
| Property | Value | Source |
| IUPAC Name | 3-Amino-5-bromopyridine-4-carboxylic acid | - |
| CAS Number | 1242336-80-6 (for 5-Amino-2-bromo isomer) | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| Appearance | Off-white to light yellow powder | [5] |
| Topological Polar Surface Area | 76.2 Ų | [6] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Safety & Handling: 3-Amino-5-bromoisonicotinic acid and related brominated pyridines are classified as irritants.[7][8] Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Synthetic Strategy: Leveraging Orthogonal Reactivity
The power of 3-amino-5-bromoisonicotinic acid lies in its three distinct reactive sites. A medicinal chemist can exploit these sites sequentially to build molecular complexity. For example, the bromine atom can be used for a palladium-catalyzed cross-coupling reaction, followed by modification of the carboxylic acid and/or the amino group. This strategic approach is fundamental to building libraries of compounds for antiviral screening.
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Application Note: A Validated Protocol for the Regioselective N-Alkylation of 3-Amino-5-bromoisonicotinic Acid
Introduction
N-substituted aminopyridine carboxylic acids are privileged scaffolds in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 3-amino-5-bromoisonicotinic acid serve as versatile building blocks for creating compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and more. The strategic introduction of alkyl groups onto the amino nitrogen allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and target binding affinity.
However, the N-alkylation of this substrate presents a significant regioselectivity challenge. The molecule possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine ring nitrogen. Direct alkylation with alkyl halides typically results in the preferential formation of the pyridinium salt, as the pyridine nitrogen is generally more nucleophilic.[3][4] This application note provides a robust and detailed protocol for the selective N-alkylation of the amino group of 3-amino-5-bromoisonicotinic acid. The described methodology utilizes a strong, non-nucleophilic base to deprotonate the amino group, enhancing its nucleophilicity and directing the alkylation to the desired position while simultaneously protecting the carboxylic acid moiety as a non-reactive carboxylate salt.
Principle of the Reaction
The core of this protocol is the modulation of nucleophilicity through pH control. In the presence of a strong base, such as sodium hydride (NaH), two key deprotonation events occur:
-
Carboxylic Acid Deprotonation: The acidic proton of the isonicotinic acid is readily removed to form a sodium carboxylate. This prevents side reactions such as esterification and renders the group inert to the alkylating agent.
-
Amino Group Deprotonation: The amino group is deprotonated to form a sodium amide anion. This significantly increases the nucleophilicity of the amino nitrogen, making it far more reactive towards the alkylating agent than the neutral pyridine ring nitrogen.
Once the substrate is doubly deprotonated, the subsequent addition of an alkyl halide (R-X) results in a highly selective SN2 reaction at the amino nitrogen. An acidic workup is then employed to quench the reaction and re-protonate the carboxylic acid, yielding the desired N-alkylated product.
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. | Supplier | Notes |
| 3-Amino-5-bromoisonicotinic acid | 1951441-00-1 (TFA salt) | 217.03 (free base) | Sigma-Aldrich | Ensure starting material is the free base or appropriately neutralized if a salt. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | Sigma-Aldrich | 60% dispersion in mineral oil. Handle with extreme care. |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sigma-Aldrich | Sure/Seal™ bottle or freshly distilled. |
| Alkyl Halide (e.g., Iodomethane) | 74-88-4 | 141.94 | Sigma-Aldrich | Use appropriate alkylating agent for desired R-group. |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | Fisher Scientific | For washing and extraction. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Fisher Scientific | 1 M aqueous solution for workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Fisher Scientific | Aqueous solution for workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Fisher Scientific | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | For drying organic layers. |
| TLC Plates | N/A | N/A | Merck | Silica gel 60 F₂₅₄ |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line with manifold/balloons)
-
Syringes and needles
-
Septa
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Safety and Handling
-
3-Amino-5-bromoisonicotinic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[5][6] Handle in a well-ventilated area or fume hood.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. All operations must be conducted under a strict inert atmosphere.[7]
-
Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.[8]
-
Alkyl Halides (e.g., Iodomethane): Toxic, volatile, and potential carcinogens. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
General Precautions: All procedures should be performed in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemically resistant gloves.
Detailed Experimental Protocol
This protocol details the N-methylation of 3-amino-5-bromoisonicotinic acid as a representative example. Molar equivalents should be adjusted for different alkylating agents.
Step 1: Reaction Setup
-
To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-amino-5-bromoisonicotinic acid (1.00 g, 4.61 mmol, 1.0 eq).
-
Fit the flask with septa and purge with dry nitrogen for 10-15 minutes.
-
Add anhydrous DMF (25 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 2.4 eq) to the stirred solution in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the inert atmosphere.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a thick slurry.
Step 2: Alkylation
-
While maintaining the temperature at 0 °C, add iodomethane (0.34 mL, 5.53 mmol, 1.2 eq) dropwise via syringe over 10 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours, or until completion.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
To take a TLC sample, carefully withdraw a small aliquot (~0.1 mL) via syringe and quench it in a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate. Add one drop of 1 M HCl. Shake, then spot the organic layer on a TLC plate.
-
Elute the TLC plate with a suitable solvent system (e.g., 50:50 Ethyl Acetate/Hexanes with 1% acetic acid). The product should have a higher Rf value than the starting material.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAREFULLY quench the reaction by the slow, dropwise addition of isopropanol (5 mL) to destroy any unreacted NaH. Then, slowly add water (20 mL).
-
Adjust the pH of the aqueous mixture to ~3-4 using 1 M HCl. A precipitate of the product may form.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution, for example, from 20% to 60% ethyl acetate in hexanes, is often effective.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may yield the pure product.[10][11]
Characterization of N-Methyl-3-amino-5-bromoisonicotinic Acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.3 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H), ~6.5 (br s, 1H, NH), ~2.9 (d, 3H, N-CH₃). Note: The NH proton signal may be broad and its chemical shift can vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~166 (C=O), ~155 (Ar-C), ~148 (Ar-C), ~142 (Ar-C), ~120 (Ar-C), ~108 (Ar-C, C-Br), ~30 (N-CH₃). |
| Mass Spec. (ESI+) | Calculated for C₇H₇BrN₂O₂ [M+H]⁺: 230.97. Found: 230.9. |
| Appearance | White to off-white solid. |
Process Workflow Visualization
The following diagram provides a high-level overview of the experimental procedure.
Caption: Workflow for N-alkylation of 3-amino-5-bromoisonicotinic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive NaH (due to moisture exposure).2. Wet solvent (DMF) or glassware.3. Insufficient amount of base. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is rigorously oven-dried and the solvent is anhydrous.3. Increase the equivalents of NaH to 2.5-3.0 eq. |
| Formation of Side Products (e.g., Pyridinium Salt) | 1. Reaction temperature too high during alkyl halide addition.2. Incomplete deprotonation of the amino group. | 1. Maintain the temperature at 0 °C during the addition of the alkylating agent.2. Increase the stirring time after NaH addition to ensure complete formation of the amide anion. |
| Dialkylation of Amino Group | 1. Excess alkylating agent.2. Prolonged reaction time at elevated temperature. | 1. Use a controlled amount of the alkylating agent (1.1-1.2 eq).2. Monitor the reaction closely and quench it upon completion of mono-alkylation. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during extraction.2. Product is highly polar and streaks on silica gel column. | 1. Add brine during the workup to break emulsions.2. For column chromatography, add a small percentage (0.5-1%) of acetic acid or triethylamine to the eluent to improve peak shape. |
References
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Palmieri, G., & Pani, G. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(15), 3489. Available at: [Link]
- Johnson, M. M. (1989). Alkylation Process of Aromatic Amines. Google Patents (KR890004364B1).
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St. John-Campbell, S., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]
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Wang, H., et al. (2007). A Facile N-Monoalkylation of Aminopyridines. Journal of the Chinese Chemical Society, 54(4), 1051-1054. Available at: [Link]
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Singh, P., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Chemical and Pharmaceutical Research, 8(1), 725-734. Available at: [Link]
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Yang, E. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Amine alkylation. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]
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Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]
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Sharma, P., & Kumar, A. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Modern Aliphatic Chemistry. Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). 3-Bromoisonicotinic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Breinbauer, R., & Waldmann, H. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 66(19), 6273–6280. Available at: [Link]
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Devinsky, F., et al. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 19(9), 13411-13420. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
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Fassihi, A., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(4), 368–380. Available at: [Link]
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PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Molecules, 20(9), 16446-16463. Available at: [Link]
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Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Journal of the Serbian Chemical Society, 76(1), 1-13. Available at: [Link]
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Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Available at: [Link]
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The Strategic Application of 3-Amino-5-bromoisonicotinic Acid in the Synthesis of Novel Agrochemicals
Introduction: Unlocking New Potential in Crop Protection
In the continuous pursuit of more effective and environmentally benign agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 3-Amino-5-bromoisonicotinic acid, a highly functionalized pyridine derivative, has emerged as a key building block for the synthesis of next-generation herbicides and fungicides. Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the isonicotinic acid core provides multiple reactive sites for diversification, enabling the creation of novel active ingredients with tailored properties. This guide provides an in-depth exploration of the application of 3-Amino-5-bromoisonicotinic acid in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
The primary focus of this application note is the utilization of 3-Amino-5-bromoisonicotinic acid as a precursor for the synthesis of a novel herbicide that functions as a synthetic auxin. Synthetic auxins are a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disruptive growth in susceptible plants.[1][2] By leveraging the unique structural features of 3-Amino-5-bromoisonicotinic acid, we can design and synthesize molecules that exhibit high herbicidal efficacy.
Core Principles: The Versatility of the 3-Amino-5-bromoisonicotinic Acid Scaffold
The power of 3-Amino-5-bromoisonicotinic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups:
-
The Carboxylic Acid: This group can be readily esterified to modulate the compound's solubility and transport properties within the plant.[3]
-
The Amino Group: The amino group can be acylated or used as a nucleophile in various coupling reactions, allowing for the introduction of diverse substituents that can influence biological activity.[4]
-
The Bromine Atom: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties that are often crucial for herbicidal or fungicidal activity.[5][6]
This multi-faceted reactivity allows for a modular approach to synthesis, where each functional group can be independently modified to optimize the final product's performance.
Application Focus: Synthesis of a Novel Auxin Mimic Herbicide
This section details a representative synthetic pathway for the creation of a novel auxin mimic herbicide, designated ABH-1 (Amino-Bromo-Herbicide-1) , starting from 3-Amino-5-bromoisonicotinic acid. The target molecule, Benzyl 3-amino-5-(4-methoxyphenyl)isonicotinate , incorporates key structural features known to be important for auxin-like activity.
Experimental Workflow: A Step-by-Step Guide
The synthesis of ABH-1 is a three-step process, as outlined in the workflow diagram below. Each step is designed to be high-yielding and amenable to scale-up.
Caption: Synthetic workflow for the preparation of ABH-1.
Detailed Protocols
Protocol 1: Esterification of 3-Amino-5-bromoisonicotinic Acid
Objective: To protect the carboxylic acid functionality as a benzyl ester, which can enhance the molecule's lipophilicity and facilitate its transport across plant cell membranes.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-5-bromoisonicotinic acid | 217.02 | 5.0 g | 23.0 |
| Benzyl alcohol | 108.14 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Amino-5-bromoisonicotinic acid (5.0 g, 23.0 mmol), benzyl alcohol (50 mL), and toluene (100 mL).
-
Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Benzyl 3-amino-5-bromoisonicotinate as a white solid.
Protocol 2: Suzuki-Miyaura Coupling
Objective: To introduce a substituted aryl group at the 5-position of the pyridine ring. The 4-methoxyphenyl group is a common feature in many bioactive molecules and can enhance the herbicidal activity.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Benzyl 3-amino-5-bromoisonicotinate | 307.14 | 3.0 g | 9.77 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.78 g | 11.72 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.56 g | 0.49 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.05 g | 29.31 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - |
Procedure:
-
In a 100 mL Schlenk flask, combine Benzyl 3-amino-5-bromoisonicotinate (3.0 g, 9.77 mmol), 4-methoxyphenylboronic acid (1.78 g, 11.72 mmol), and potassium carbonate (4.05 g, 29.31 mmol).
-
Add 1,4-dioxane (50 mL) and water (10 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.56 g, 0.49 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, Benzyl 3-amino-5-(4-methoxyphenyl)isonicotinate (ABH-1) , can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient).
Mechanism of Action: The Science Behind the Synthesis
The target molecule, ABH-1, is designed to act as a synthetic auxin. Auxin herbicides disrupt plant growth by overstimulating the auxin signaling pathway.[7]
Caption: Simplified mechanism of action for an auxin mimic herbicide.
At the molecular level, auxin mimics like ABH-1 bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).[1] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex is then targeted for degradation by the proteasome. The degradation of Aux/IAA repressors leads to the activation of Auxin Response Factors (ARFs), which in turn stimulate the transcription of genes that regulate growth.[7] The sustained and excessive activation of this pathway by a synthetic auxin that is more stable than natural IAA leads to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[1]
Conclusion: A Versatile Platform for Agrochemical Innovation
3-Amino-5-bromoisonicotinic acid represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic functionalization of its carboxylic acid, amino, and bromo groups allows for the creation of a diverse library of compounds with potentially superior herbicidal or fungicidal properties. The detailed protocols provided herein for the synthesis of a model auxin mimic herbicide, ABH-1, serve as a practical guide for researchers in the field. By understanding the underlying chemical principles and the biological mechanisms of action, scientists can continue to innovate and develop the next generation of crop protection agents.
References
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
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Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 26(3), 203-211.
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Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. In Herbicide Mode of Action. Ohio State University Pressbooks.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Corteva Agriscience LLC. (2021). Process for synthesis of picolinamides. WO2021076681A1.
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
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Corteva Agriscience. (n.d.). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society.
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PubChem. (n.d.). Florpyrauxifen-benzyl. National Center for Biotechnology Information.
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United States Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl.
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Corteva Agriscience LLC. (2017). Use of picolinamide compounds as fungicides. MX2017008440A.
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
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ChemicalBook. (2024). The synthesis method of Florylpicoxamid.
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Wang, Y., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Molecules, 28(13), 4983.
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Waylander. (2020). how is the esterification of amino acid carried on in this reaction. Chemistry Stack Exchange.
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Pesticide Info. (2024, May 15). Florpyrauxifen-benzyl: A Herbicide for Rice and Aquatic Weed Control [Video]. YouTube.
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Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl.
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Ljungqvist, A., & Folkers, K. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 650-652.
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Parkin, S., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(2), o28.
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Chem-Impex. (n.d.). 3-Amino-5-bromopyridine.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications.
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Amino-5-bromoisonicotinic Acid
Introduction: The Strategic Value of 3-Amino-5-bromoisonicotinic Acid
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 3-Amino-5-bromoisonicotinic acid has emerged as a quintessential building block, offering a trifecta of reactive sites that empower chemists to forge diverse and complex heterocyclic systems.[1][2][] Its structure, featuring a pyridine core, is a privileged scaffold in numerous pharmaceuticals. The three key functional groups—a nucleophilic amino group, a versatile carboxylic acid, and a bromine atom ripe for cross-coupling—provide orthogonal handles for a modular and divergent synthetic approach.
This guide provides an in-depth exploration of synthetic pathways originating from 3-amino-5-bromoisonicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic and mechanistic rationale to facilitate adaptation and innovation in the laboratory.
PART A: Core Synthetic Transformations
The synthetic utility of 3-amino-5-bromoisonicotinic acid can be broadly categorized into two main strategies: (1) functionalization of the pyridine core via palladium-catalyzed cross-coupling at the C5-position, and (2) annulation reactions to construct fused heterocyclic ring systems.
Figure 1: Key synthetic pathways from 3-amino-5-bromoisonicotinic acid.
Section 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] For 3-amino-5-bromoisonicotinic acid, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the 5-position, significantly expanding molecular diversity.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of the isonicotinic acid derivative, forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the organoboron species.[5][7]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Synthesis of 3-Amino-5-phenylisonicotinic Acid
This protocol details a representative Suzuki-Miyaura coupling. Note that protection of the amino or carboxylic acid groups may be necessary depending on the specific substrates and conditions to avoid side reactions. For simplicity, this protocol proceeds with the free acid, though esterification is a common preliminary step.
Materials and Reagents:
-
3-Amino-5-bromoisonicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add 3-amino-5-bromoisonicotinic acid (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inerting : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ (2-5 mol%), and the phosphine ligand, such as PPh₃ (4-10 mol%).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : Cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl. The product may precipitate. Alternatively, extract with an organic solvent like ethyl acetate.
-
Purification : The crude product can be purified by filtration if it precipitates cleanly, or by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 85[8] |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Dioxane/H₂O | 100 | ~90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 82[8] |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ | DME/H₂O | 90 | ~88 |
Yields are representative and can vary based on specific reaction scale and purification.
Section 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] This reaction allows for the coupling of the C5-position of our building block with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[11]
-
Oxidative Addition : Pd(0) adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]
The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[11][13]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application Protocol: Synthesis of Methyl 3-Amino-5-(morpholino)isonicotinate
This protocol describes the coupling of morpholine with the methyl ester of 3-amino-5-bromoisonicotinic acid. Esterification of the starting material is often beneficial to improve solubility and prevent interference from the free carboxylic acid.
Materials and Reagents:
-
Methyl 3-amino-5-bromoisonicotinate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup : In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.
-
Reagent Addition : Add methyl 3-amino-5-bromoisonicotinate (1.0 equiv) and the anhydrous solvent (e.g., toluene).
-
Nucleophile Addition : Add morpholine (1.2 equiv) via syringe.
-
Inerting & Reaction : Seal the flask and heat in a preheated oil bath at 80-110 °C.
-
Monitoring : Follow the reaction's progress by LC-MS. The reaction is often complete within 2-12 hours.
-
Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting residue by column chromatography on silica gel to obtain the desired product.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | ~85 |
| 2 | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOt-Bu | Dioxane | 90 | ~92 |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | ~89 |
| 4 | Benzyl Amine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 70 | ~95 |
Yields are representative and depend on the specific ester of the starting material and purification method.
Section 3: Annulation Reactions for Fused Heterocycles - Synthesis of Pyrido[2,3-d]pyrimidines
Beyond functionalizing the C5-position, the amino and carboxylic acid groups of the parent molecule are perfectly poised for annulation reactions to build fused ring systems. Pyrido[2,3-d]pyrimidines are a prominent class of heterocycles with a wide range of biological activities, including applications as kinase inhibitors.[14][15]
Synthetic Strategy
A common strategy involves the condensation of the 3-amino group with a three-carbon electrophilic partner, which can cyclize onto the pyridine nitrogen or a derivative of the carboxylic acid. A classic approach is the reaction with a 1,3-dicarbonyl compound or its equivalent.
Application Protocol: General Route to a Pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol outlines a general method that first involves amide formation followed by cyclization.
Part 1: Amide Formation
-
Convert 3-amino-5-bromoisonicotinic acid to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
React the resulting 3-amino ester with formamide or dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This protects the amino group and sets the stage for cyclization.
Part 2: Cyclization with an Amine
-
Reaction Setup : Dissolve the formamidine-protected pyridine derivative (1.0 equiv) in a suitable solvent like ethanol or acetic acid.
-
Amine Addition : Add an amine (R-NH₂) (1.1 equiv). For the parent pyrido[2,3-d]pyrimidinone, aqueous ammonia can be used.
-
Reaction : Heat the mixture to reflux. The reaction involves displacement of the dimethylamino group by the added amine, followed by intramolecular cyclization via attack on the ester carbonyl, eliminating methanol.
-
Workup and Isolation : Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with a cold solvent (e.g., ethanol or ether), and dried.
This sequence provides a robust entry into the 6-bromopyrido[2,3-d]pyrimidin-4(3H)-one scaffold, which retains the bromine handle for subsequent cross-coupling reactions as described in Section 1.
Conclusion
3-Amino-5-bromoisonicotinic acid is a powerful and versatile starting material for the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. By leveraging well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, chemists can readily explore the chemical space around the pyridine core. Furthermore, the inherent reactivity of the amino and carboxylic acid groups provides a direct pathway to complex fused scaffolds such as pyridopyrimidines. The protocols and strategies outlined in this guide serve as a foundation for the development of novel compounds for pharmaceutical and materials science applications.
References
- Vertex AI Search. (n.d.). Synthesis of Pyrimidine Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.
- National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
- Joullié, M. M., et al. (n.d.). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES.
- PubMed Central. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest.
- Organic Chemistry Portal. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Al-Mustansiria University. (2022, December 9). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of the College of Basic Education.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (1989, August 2). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
- BOC Sciences. (n.d.). Building Block Synthesis for R&D.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note & Protocols: Leveraging 3-Amino-5-bromoisonicotinic Acid in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Abstract
This comprehensive guide details the strategic application of the bifunctional scaffold, 3-Amino-5-bromoisonicotinic acid, in solid-phase organic synthesis (SPOS). Designed for researchers, medicinal chemists, and drug development professionals, this document provides a robust framework for constructing diverse chemical libraries. We will explore the underlying chemical principles, from initial resin functionalization to subsequent scaffold decoration via orthogonal chemical transformations. Detailed, field-tested protocols for resin loading, Fmoc-based chain elongation, and on-resin Suzuki-Miyaura cross-coupling are provided, underpinned by mechanistic insights to empower rational experimental design and troubleshooting.
Introduction: The Strategic Advantage of 3-Amino-5-bromoisonicotinic Acid in SPOS
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of modern drug discovery by enabling the rapid and efficient generation of large, systematically organized chemical libraries.[1] The choice of the initial scaffold is paramount to the success of any combinatorial chemistry campaign. 3-Amino-5-bromoisonicotinic acid emerges as a uniquely versatile building block for SPOS due to its trifunctional nature. It possesses three distinct chemical handles that can be addressed with orthogonal reaction strategies:
-
A Carboxylic Acid: Serves as the primary anchor point for attachment to a variety of solid supports (e.g., Wang resin, Rink amide resin).
-
An Amino Group: Provides a vector for chain extension, typically through standard Fmoc-based peptide coupling methodologies, allowing for the introduction of diverse substituents.[][3]
-
A Bromo Substituent: Acts as a key functionalization point for late-stage diversification, most notably through robust and well-characterized palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]
This inherent orthogonality allows for a divergent synthetic approach, where a common resin-bound intermediate can be diversified at two independent sites, leading to an exponential increase in the structural diversity of the final compound library.
Core Principles & Workflow Overview
The successful implementation of 3-Amino-5-bromoisonicotinic acid in a solid-phase campaign relies on a logical, stepwise workflow. The foundational strategy involves protecting the amino group, loading the scaffold onto a suitable resin, performing desired modifications on the now-free amino group, and finally, diversifying the aromatic core via the bromo handle before cleavage.
The most common and robust protection strategy for the amino group is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6] This choice is central to the entire workflow, as it is stable to the acidic conditions often used for final cleavage from the resin while being easily removed with a mild base like piperidine, leaving other protecting groups and the resin linkage intact.[7][8]
A generalized workflow is depicted below:
Sources
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Application Notes & Protocols for Compound Library Synthesis Utilizing the 3-Amino-5-bromoisonicotinic Acid Scaffold
Introduction: The Strategic Value of the 3-Amino-5-bromoisonicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, dictating the accessible chemical space and, ultimately, the potential for discovering novel bioactive agents. The 3-amino-5-bromoisonicotinic acid scaffold has emerged as a privileged starting point for the construction of diverse compound libraries. Its inherent structural features offer three distinct and orthogonally addressable points for chemical modification: the carboxylic acid at the 4-position, the amino group at the 3-position, and the bromine atom at the 5-position. This trifecta of reactivity allows for a modular and systematic exploration of structure-activity relationships (SAR), making it an invaluable tool in hit-to-lead and lead optimization campaigns.[1][2]
This document serves as a comprehensive guide, providing both the strategic rationale and detailed protocols for leveraging the 3-amino-5-bromoisonicotinic acid scaffold in the parallel synthesis of compound libraries.
Core Synthetic Strategies: A Multi-Vector Approach to Diversification
The power of the 3-amino-5-bromoisonicotinic acid scaffold lies in its capacity for diversification through a variety of robust and well-established chemical transformations. The three key functional groups can be modified independently, allowing for a combinatorial approach to library synthesis.
Caption: Diversification points of the 3-amino-5-bromoisonicotinic acid scaffold.
Derivatization of the Carboxylic Acid: Amide Bond Formation
The carboxylic acid moiety is readily converted into a wide array of amides, a functional group prevalent in a vast number of pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor. The formation of the amide bond is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation with high efficiency and broad substrate scope.[3][4][5][6]
Causality Behind Experimental Choices: The choice of coupling reagent is critical and depends on factors such as the nucleophilicity of the amine, the steric hindrance around the carboxylic acid, and the desired reaction conditions (e.g., temperature, solvent). For library synthesis, reagents that minimize side reactions and are amenable to automated or parallel formats are preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often favored for their high reactivity and low rates of epimerization when working with chiral amines.
| Coupling Reagent | Activating Agent | Typical Base | Key Advantages |
| HATU/DIPEA | HATU | DIPEA | High efficiency, low epimerization, suitable for hindered substrates. |
| EDC/HOBt | EDC | DIPEA or NMM | Cost-effective, well-established, good for general-purpose amidation. |
| T3P | T3P | Pyridine or DIPEA | Excellent for water-soluble starting materials, byproducts are easily removed. |
| SOCl₂ | Thionyl chloride | N/A (via acyl chloride) | Highly reactive, suitable for unreactive amines, requires anhydrous conditions. |
Experimental Protocol 1: Parallel Amide Library Synthesis
This protocol is designed for a 96-well plate format but can be scaled as needed.
-
Reagents and Materials:
-
3-Amino-5-bromoisonicotinic acid
-
A library of diverse primary and secondary amines (0.2 M solutions in DMF)
-
HATU (0.5 M solution in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To each well of the 96-well reaction block, add 100 µL of a 0.1 M solution of 3-amino-5-bromoisonicotinic acid in DMF (0.01 mmol).
-
To each well, add 110 µL of the corresponding 0.2 M amine solution in DMF (0.022 mmol, 2.2 eq).
-
Add 40 µL of a 0.5 M HATU solution in DMF (0.02 mmol, 2.0 eq).
-
Add 7 µL of DIPEA (0.04 mmol, 4.0 eq).
-
Seal the reaction block with a septum mat and place it on a shaker at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding 200 µL of water to each well. The products can be purified by preparative HPLC-MS.
-
Functionalization of the Bromine Atom: Cross-Coupling Reactions
The bromine atom at the 5-position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for the incorporation of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of the library.
a) Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly reliable and functional group tolerant method for forming biaryl and heteroaryl structures.[7][8][9]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ are robust and effective for a wide range of substrates. The base is required to activate the boronic acid for transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures.[7]
Experimental Protocol 2: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
Amide derivative of 3-amino-5-bromoisonicotinic acid (from Protocol 1)
-
A library of aryl or heteroaryl boronic acids or esters (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave reaction vials
-
-
Step-by-Step Procedure:
-
In a microwave vial, combine the 3-amino-5-bromo-N-substituted isonicotinamide (1.0 eq), the boronic acid/ester (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Add the dioxane/water mixture to achieve a substrate concentration of 0.1 M.
-
Seal the vial and purge with argon for 5 minutes.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or preparative HPLC.
-
b) Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 5-position, providing access to another important class of compounds.[10][11][12][13]
Causality Behind Experimental Choices: This reaction is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are generally required to promote the reductive elimination step. Strong bases, such as sodium tert-butoxide (NaOtBu), are necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]
Experimental Protocol 3: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
Amide derivative of 3-amino-5-bromoisonicotinic acid (from Protocol 1)
-
A library of primary or secondary amines (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, add the 3-amino-5-bromo-N-substituted isonicotinamide (1.0 eq), NaOtBu (1.4 eq), and XPhos (0.08 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and the amine (1.2 eq).
-
Add anhydrous toluene to achieve a substrate concentration of 0.1 M.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
-
N-Functionalization of the Amino Group
The amino group at the 3-position can be readily acylated, sulfonylated, or used in reductive amination to introduce further diversity. For a library synthesis approach, it is often advantageous to protect this group early in the sequence to avoid side reactions during the modification of the carboxylic acid or the bromine atom.
Integrated Workflow for Library Synthesis
A powerful strategy for creating a highly diverse library is to employ an integrated workflow that combines these transformations in a logical sequence.
Caption: An example of a two-step workflow for compound library generation.
Conclusion
The 3-amino-5-bromoisonicotinic acid scaffold represents a versatile and powerful platform for the efficient construction of large and diverse compound libraries. By leveraging robust and well-characterized reactions such as amide bond formation and palladium-catalyzed cross-coupling, researchers can systematically explore a vast chemical space. The protocols and strategies outlined in this document provide a solid foundation for drug discovery programs aiming to identify and optimize novel therapeutic agents.
References
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- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm [bldpharm.com]
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- 27. Boron Chemistry for Medical Applications [mdpi.com]
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- 29. chemscene.com [chemscene.com]
- 30. Preparation and optimization of a series of 3-carboxamido-5-phenacylaminopyrazole bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. researchgate.net [researchgate.net]
- 33. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A modular synthesis of teraryl-based α-helix mimetics, part 2: Synthesis of 5-pyridine boronic acid pinacol ester building blocks with amino acid side chains in 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Amino-5-bromoisonicotinic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent functionalities of this substrate—a pyridine ring, an amino group, and a carboxylic acid—present a unique set of challenges that require careful optimization for a successful reaction. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles and achieve high-yielding, reproducible results.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step guide to diagnose and resolve the issue, grounded in the mechanistic principles of the Suzuki-Miyaura coupling.
Problem 1: Low to No Product Formation
You've set up your reaction with 3-amino-5-bromoisonicotinic acid and your boronic acid of choice, but after the designated reaction time, TLC or LC-MS analysis shows only starting material or trace amounts of the desired product.
Troubleshooting Steps:
-
Evaluate Catalyst and Ligand Choice: The primary suspect in a failed Suzuki coupling with an aminopyridine substrate is often catalyst inhibition.[1][2] The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to deactivation.[1][2]
-
Actionable Insight: Switch to a more robust catalyst system. While Pd(PPh₃)₄ is a common starting point, it may not be effective for this substrate.[1] Consider using catalysts with bulky, electron-rich phosphine ligands such as Pd(dppf)Cl₂, or palladacycle catalysts, which are known for their stability and high turnover numbers.[3][4]
-
-
Assess Base and Solvent Compatibility: The choice of base and solvent is critical and highly interdependent.[2] An inappropriate combination can lead to poor solubility, side reactions, or failure to activate the boronic acid.
-
Actionable Insight: For 3-amino-5-bromoisonicotinic acid, a common issue is poor solubility.[2][5] A solvent system like 1,4-dioxane/water or DMF is often a good starting point.[6] If solubility remains an issue, consider using a co-solvent or switching to a higher boiling point solvent like toluene, but be mindful of potential side reactions at elevated temperatures.[5] In terms of bases, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[6] The strength of the base can influence the reaction rate and the prevalence of side reactions.[7]
-
-
Verify Reagent Quality and Inert Atmosphere: The success of a Suzuki coupling is highly dependent on the quality of the reagents and the exclusion of oxygen.
-
Actionable Insight: Ensure your boronic acid is not degraded (protodeboronated).[8] It's advisable to use fresh or properly stored boronic acid. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Formation of Byproducts
Your reaction yields a complex mixture with the desired product, but also significant amounts of byproducts, complicating purification and reducing the overall yield.
Troubleshooting Steps:
-
Identify the Byproducts: The first step is to identify the common byproducts of a Suzuki reaction through techniques like LC-MS or NMR.
-
Protodeboronation Product: Formation of the arene corresponding to your boronic acid. This occurs when the boronic acid reacts with a proton source instead of the palladium complex.[1][8]
-
Dehalogenation Product: Formation of 3-aminoisonicotinic acid. This results from the reduction of the starting material.[1]
-
Homocoupling Product: Formation of a biaryl compound from the self-coupling of your boronic acid.[1]
-
-
Minimize Protodeboronation: This side reaction is often exacerbated by excess water or prolonged reaction times at high temperatures.[8][9]
-
Actionable Insight: While some water is often necessary for the Suzuki coupling, using an anhydrous solvent and adding a controlled amount of water can be beneficial. Alternatively, using boronic esters (e.g., pinacol esters) can reduce the rate of protodeboronation.[10][11] These esters are generally more stable and release the boronic acid slowly under the reaction conditions.[8]
-
-
Prevent Dehalogenation and Homocoupling: These side reactions are often linked to the catalyst system and the presence of oxygen.[1]
-
Actionable Insight: Ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst, which can promote homocoupling.[1] If dehalogenation is a significant issue, it may indicate that the reaction temperature is too high or the chosen ligand is not optimal. Consider screening different phosphine ligands.
-
Problem 3: Poor Solubility of Starting Materials or Product
The 3-amino-5-bromoisonicotinic acid or the final product has poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.[2][12]
Troubleshooting Steps:
-
Solvent Screening: The most direct approach is to screen a variety of solvents or solvent mixtures.
-
Actionable Insight: Start with common Suzuki coupling solvents like 1,4-dioxane/water, DMF, or toluene.[5][6] If solubility is still an issue, consider more polar aprotic solvents like DMSO, but be aware that these can sometimes complicate product isolation.[12] For highly insoluble substrates, high-boiling point aromatic solvents like chlorobenzene or 1,2-dichlorobenzene can be effective, though they require higher reaction temperatures.[5]
-
-
Esterification of the Carboxylic Acid: The free carboxylic acid can contribute to poor solubility and may also interfere with the reaction.
-
Actionable Insight: Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the Suzuki coupling. This will increase the organic solubility of the starting material and may lead to a cleaner reaction. The ester can then be hydrolyzed in a subsequent step if the free acid is the desired final product.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Suzuki coupling of 3-amino-5-bromoisonicotinic acid, providing concise and practical advice.
Q1: What is the best palladium catalyst to start with for the Suzuki coupling of 3-amino-5-bromoisonicotinic acid?
For this challenging substrate, it is recommended to start with a catalyst known for its high activity and stability, such as Pd(dppf)Cl₂ or a palladacycle-based catalyst.[4] These are often more effective than Pd(PPh₃)₄, which can be prone to inhibition by the amino and pyridine functionalities.[1]
Q2: How can I minimize catalyst poisoning?
Catalyst poisoning by the amino and pyridine groups is a significant challenge.[2][13] Using bulky phosphine ligands can sterically hinder the coordination of the nitrogen atoms to the palladium center. Additionally, using a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate.
Q3: Is it better to use a boronic acid or a boronic ester?
Boronic esters, such as pinacol esters, offer several advantages over boronic acids for this substrate.[14] They are generally more stable, less prone to protodeboronation, and can be easier to handle and purify.[11] The use of a boronic ester can lead to more reproducible results and higher yields, especially in cases where the corresponding boronic acid is unstable.[8]
Q4: What is the optimal temperature for this reaction?
The optimal temperature will depend on the specific catalyst, solvent, and boronic acid used. A good starting point is typically between 80-100 °C.[6][15] It is important to monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to decomposition and byproduct formation.
Q5: How should I purify the final product?
The presence of both an amino and a carboxylic acid group can make purification challenging. If the product precipitates from the reaction mixture upon cooling or acidification, filtration may be sufficient for initial purification.[6] Otherwise, column chromatography on silica gel is a common method.[1] Due to the polar nature of the product, a polar eluent system (e.g., a gradient of methanol in dichloromethane) may be required. In some cases, purification via preparative HPLC may be necessary to achieve high purity.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of 3-Amino-5-bromoisonicotinic acid
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-Amino-5-bromoisonicotinic acid (or its ester) | The bromo-substituted pyridine is a suitable electrophile. |
| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv.) | Pinacol esters are often preferred for stability.[8][11] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Robust catalyst, less prone to inhibition. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Common and effective inorganic bases.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Good solvating power for polar substrates.[6] |
| Temperature | 80-100 °C | Balances reaction rate and stability.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and side reactions.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Amino-5-bromoisonicotinic acid:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-amino-5-bromoisonicotinic acid (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[1][15]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and adjust the pH to ~4 with 1M HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water and a small amount of cold ethyl acetate, and dry under vacuum. If necessary, further purify the crude product by column chromatography on silica gel.[1]
Visualizations
Troubleshooting Workflow for Failed Suzuki Reactions
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. National Institutes of Health. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in reactions with 3-Amino-5-bromoisonicotinic acid
Technical Support Center: 3-Amino-5-bromoisonicotinic Acid
Introduction:
3-Amino-5-bromoisonicotinic acid is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom on a pyridine ring allows for versatile synthetic transformations. However, the interplay of these functional groups can also lead to a variety of undesired byproducts, complicating syntheses and purification efforts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this valuable reagent and minimize byproduct formation in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter when using 3-amino-5-bromoisonicotinic acid. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Formation of 3-Amino-5-bromopyridine (Decarboxylation)
Question: I am observing a significant amount of a byproduct with a mass corresponding to the loss of CO2 (44 Da) from my starting material. How can I prevent this decarboxylation?
Answer:
Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a common thermal degradation pathway for many carboxylic acids, particularly heteroaromatic ones.[1][2] In the case of 3-amino-5-bromoisonicotinic acid, this leads to the formation of 3-amino-5-bromopyridine.
Causality:
-
Thermal Stress: High reaction temperatures are the primary driver for decarboxylation. The stability of the resulting pyridyl anion intermediate can facilitate this process.
-
Reaction Conditions: Certain reaction conditions, such as the presence of strong acids or bases, can also promote decarboxylation.[1]
Solutions:
-
Lower Reaction Temperature: If your reaction protocol allows, reducing the temperature is the most direct way to minimize decarboxylation.
-
Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) significantly increases its stability towards decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
-
Careful Choice of Base: If a base is required, consider using a milder base or a stoichiometric amount rather than a large excess.
-
Reaction Time: Minimize reaction time where possible. Prolonged heating, even at moderate temperatures, can lead to increased decarboxylation.
Issue 2: Formation of 3-Aminoisonicotinic Acid (Hydrodehalogenation)
Question: My desired product is contaminated with a byproduct that has a mass 79 Da lighter than my product, corresponding to the replacement of bromine with hydrogen. How can I prevent this hydrodehalogenation?
Answer:
Hydrodehalogenation is the replacement of a halogen atom (in this case, bromine) with a hydrogen atom. This is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[3][4][5][6][7]
Causality:
-
Catalyst and Hydrogen Source: This side reaction is often catalyzed by palladium species.[3][5] The hydrogen atom can come from various sources in the reaction mixture, including solvent (e.g., alcohols), water, or even the organoboron reagent in Suzuki couplings.
-
Reaction Conditions: Elevated temperatures and certain ligands can increase the rate of hydrodehalogenation.
Solutions:
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation than others. Screening different catalyst systems can identify one that is more selective for the desired cross-coupling. For example, using palladium complexes with bulky phosphine ligands can sometimes suppress this side reaction.
-
Control of Hydrogen Sources: If possible, use anhydrous solvents and reagents to minimize water as a hydrogen source.
-
Reaction Optimization: Lowering the reaction temperature and catalyst loading can sometimes reduce the extent of hydrodehalogenation.
-
Alternative Coupling Strategies: If hydrodehalogenation remains a significant problem in a palladium-catalyzed reaction, consider alternative coupling strategies that do not employ palladium.
Issue 3: Competing Reactivity of the Amino and Carboxylic Acid Groups
Question: In my amide coupling reaction, I am getting low yields and a complex mixture of products. How can I selectively react at the carboxylic acid?
Answer:
When performing reactions such as amide coupling, both the amino group and the carboxylic acid can be reactive.[8] The amino group is nucleophilic, while the carboxylic acid can be activated to become electrophilic.
Causality:
-
Lack of Selectivity: Without proper protection, the amino group of one molecule of 3-amino-5-bromoisonicotinic acid can react with the activated carboxylic acid of another, leading to oligomerization or polymerization.
-
Intramolecular Reactions: In some cases, intramolecular reactions can also occur.
Solutions:
-
Protect the Amino Group: The most effective way to ensure selective reaction at the carboxylic acid is to protect the amino group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9][10][11] These groups can be easily introduced and then removed under specific conditions after the desired reaction at the carboxylic acid is complete.[9][11]
-
Choice of Coupling Reagents: Use coupling reagents that are known to be efficient for amide bond formation and minimize side reactions, such as HATU or HBTU.[12]
Issue 4: Byproducts in Suzuki Cross-Coupling Reactions
Question: I am performing a Suzuki coupling with my 3-amino-5-bromoisonicotinic acid derivative and observing significant homocoupling of my boronic acid reagent. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura cross-coupling reactions.[13]
Causality:
-
Reaction Conditions: The presence of oxygen can promote the homocoupling of boronic acids.[13] Also, the choice of base and solvent can influence the extent of this side reaction.[14]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can sometimes lead to the formation of palladium black, which can catalyze homocoupling.
Solutions:
-
Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize the presence of oxygen.
-
Optimize Base and Solvent: The choice of base is crucial in a Suzuki reaction.[14] Screening different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents can help to identify conditions that favor the desired cross-coupling over homocoupling.
-
Use of High-Quality Reagents: Ensure that the palladium catalyst and other reagents are of high quality to minimize impurities that could lead to catalyst deactivation or side reactions.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for 3-amino-5-bromoisonicotinic acid?
-
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
-
Q2: Which protecting group is most suitable for the amino group in 3-amino-5-bromoisonicotinic acid for a subsequent Suzuki coupling?
-
A: The tert-butyloxycarbonyl (Boc) group is a good choice. It is stable under the basic conditions typically used for Suzuki couplings and can be readily removed with acid (e.g., trifluoroacetic acid) after the coupling reaction.[11]
-
-
Q3: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
-
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring reaction progress. They allow you to track the consumption of starting material and the formation of the desired product and any byproducts, helping you to determine the optimal reaction time.
-
-
Q4: What are the recommended purification techniques for derivatives of 3-amino-5-bromoisonicotinic acid?
-
A: The choice of purification technique depends on the properties of the product. Common methods include:
-
Recrystallization: If the product is a solid and has suitable solubility properties.
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Preparative HPLC: For difficult separations or to obtain high-purity material.
-
-
Experimental Protocols
Protocol 1: Boc Protection of the Amino Group
This protocol describes the protection of the amino group of 3-amino-5-bromoisonicotinic acid using di-tert-butyl dicarbonate (Boc)2O.
Materials:
-
3-Amino-5-bromoisonicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve 3-amino-5-bromoisonicotinic acid in a mixture of 1,4-dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)2O in 1,4-dioxane dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Suzuki Coupling of Boc-Protected 3-Amino-5-bromoisonicotinic Acid
This protocol outlines a general procedure for the Suzuki coupling of the Boc-protected starting material with an arylboronic acid.
Materials:
-
Boc-protected 3-amino-5-bromoisonicotinic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a reaction vessel, add the Boc-protected 3-amino-5-bromoisonicotinic acid, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Common reaction pathways and byproduct formations.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. ChemInform Abstract: Hydrodehalogenation of Bromo‐ and Chloropyridines on Complex and Metallic Palladium Catalysts. / Chemischer Informationsdienst, 1986 [sci-hub.box]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Protection for amino group and amino acid | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
improving the stability of 3-Amino-5-bromoisonicotinic acid in solution
A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support resource for 3-Amino-5-bromoisonicotinic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into maintaining the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and design robust, reliable experiments.
Section 1: Understanding the Instability of 3-Amino-5-bromoisonicotinic Acid
This section addresses the fundamental question: "Why does my solution of 3-Amino-5-bromoisonicotinic acid degrade?" Understanding the potential degradation pathways is the first step toward prevention.
Q1: What are the primary chemical liabilities of 3-Amino-5-bromoisonicotinic acid that lead to instability in solution?
3-Amino-5-bromoisonicotinic acid is a multi-functional molecule, and its instability arises from the combined reactivity of its key functional groups: the aromatic amino group, the pyridine ring, the carboxylic acid, and the carbon-bromine bond.
-
Aromatic Amine Group: The primary point of failure is often the exocyclic amino group. Aromatic amines are notoriously susceptible to oxidation, especially when exposed to air (atmospheric oxygen).[1][2] This oxidation process can lead to the formation of highly colored polymeric impurities, which is why solutions may darken over time, turning from colorless to yellow, brown, or even black.[2]
-
Pyridine Ring System: The pyridine ring, while aromatic, has an uneven electron density distribution, which influences its reactivity and potential interactions with enzymes or other reagents in a medium.[3][4] It can be susceptible to hydroxylation, a common degradation pathway for pyridine derivatives.[3][4][5]
-
Photochemical Instability: Bromo-aromatic compounds can be sensitive to light.[6][7] UV or even ambient light can provide the energy to induce cleavage of the C-Br bond or promote other degradation reactions.
-
pH-Dependent Degradation: The molecule has both a basic amino group and an acidic carboxylic acid group. Therefore, its net charge and reactivity are highly dependent on the pH of the solution.[8][9] At certain pH values, the molecule may be more susceptible to hydrolysis, decarboxylation, or other degradative reactions.[8]
Caption: Troubleshooting workflow for identifying the cause of instability.
To pinpoint the cause, you must investigate the effects of pH and light systematically. A forced degradation study is the definitive way to identify the critical stress factors for your specific solution. [10][11]
Q4: How do I select the optimal pH and buffer for my solution?
The optimal pH is one that minimizes the rate of degradation. For a molecule with an amino group and a carboxylic acid, stability is often found at a pH where one or both groups are protonated, which can protect them from certain reactions.
-
Amino Group (pKa ~2-4): At a pH below its pKa, the amino group will be protonated (-NH3+). This positively charged form is significantly less susceptible to oxidation than the neutral amine (-NH2). Therefore, acidic conditions are often beneficial for the stability of aromatic amines. [12]* Carboxylic Acid Group (pKa ~3-5): The state of the carboxylic acid (protonated -COOH vs. deprotonated -COO⁻) will also influence stability and solubility.
Recommendation: Start by preparing solutions in a range of buffers (e.g., pH 3, 5, and 7.4). A citrate buffer for acidic pH and a phosphate buffer for neutral pH are common starting points. Analyze the stability in each buffer over time to determine the optimal condition. Studies on similar aminopyridines have shown that pH can significantly influence their behavior and binding properties. [13][14]
Section 3: Key Experimental Protocols
These protocols provide a framework for preparing stable solutions and validating their stability.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices to minimize oxidative degradation from the outset.
-
Solvent Preparation: Select a high-purity solvent (e.g., DMSO, water, or a suitable buffer). Sparge the solvent with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 3-Amino-5-bromoisonicotinic acid in a clean vial.
-
Dissolution: Under a stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. Avoid excessive heating.
-
Storage: Tightly cap the vial, seal the cap with parafilm, and wrap the vial in aluminum foil to protect it from light.
-
Temperature: Store the solution at the recommended temperature, typically -20°C or -80°C for long-term storage. Decreased temperature generally improves the stability of primary aromatic amines. [12]
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for identifying the key factors that cause degradation, as recommended by ICH guidelines. [10][11]
-
Prepare Stock Solution: Make a stock solution of 3-Amino-5-bromoisonicotinic acid (e.g., 1 mg/mL) in a neutral solvent like acetonitrile or water.
-
Aliquot and Stress: Dispense the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Place a vial in an oven at 60°C.
-
Photostability: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or intense direct light.
-
Control: Keep one vial protected from light at room temperature.
-
-
Incubation: Incubate the vials for a defined period (e.g., 24 or 48 hours).
-
Analysis: At the end of the incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation under that condition.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition (24h) | % Parent Compound Remaining | Key Degradant Peaks Observed |
| Control (RT, Dark) | 99.5% | None |
| 0.1 M HCl (60°C) | 95.2% | Minor peak at RRT 0.8 |
| 0.1 M NaOH (RT) | 65.7% | Major peak at RRT 0.6 |
| 3% H₂O₂ (RT) | 40.1% | Multiple peaks, visible color |
| Light Exposure | 88.4% | Minor peak at RRT 1.2 |
| Thermal (60°C, Dark) | 98.9% | None |
This is example data. Actual results may vary.
This data would strongly suggest the compound is most vulnerable to oxidation and alkaline hydrolysis.
Protocol 3: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the parent compound from all its potential degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier helps to protonate the amine, leading to better peak shape.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic component (e.g., to 95% B) over 15-20 minutes. This will help elute any more nonpolar degradants.
-
Detection: Use a UV detector. Scan a spectrum of the parent compound to find its absorbance maximum (λ-max) and monitor at that wavelength. A photodiode array (PDA) detector is highly recommended as it can show the spectra of new peaks, helping to confirm they are unique degradants.
-
Validation: Inject a mixture of the stressed samples from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.
Sources
- 1. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Amino-5-bromoisonicotinic Acid
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 3-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. The following information is structured in a question-and-answer format to directly address potential issues, explaining the underlying chemical principles and providing actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up the production of 3-Amino-5-bromoisonicotinic acid?
Answer: Based on established pyridine chemistry and scalability considerations, the most direct and commonly employed route is the electrophilic bromination of 3-aminoisonicotinic acid .
The primary challenge with this substrate lies in controlling regioselectivity. The pyridine ring is activated by the electron-donating amino group (-NH₂) and deactivated by the electron-withdrawing carboxylic acid group (-COOH). The -NH₂ group is a powerful ortho-, para-director. In the case of 3-aminoisonicotinic acid, the positions ortho (2 and 4) and para (6) to the amino group are targeted for substitution. However, the 4-position is already occupied by the carboxylic acid. This leaves the 2, 5, and 6 positions as potential sites for bromination. The amino group strongly directs bromination to the 5-position (para to the nitrogen, ortho to the amino group) and the 6-position (ortho to the amino group). Careful control of reaction conditions is paramount to favor the desired 5-bromo isomer.
Alternative routes, such as a Sandmeyer reaction on a diamino precursor, are often multi-step, may involve hazardous intermediates (diazonium salts), and can suffer from low yields, making them less suitable for large-scale production.[1][2]
Troubleshooting Guide: Direct Bromination Route
The general workflow for the direct bromination route is visualized below. Subsequent sections will address issues that may arise at each stage.
Caption: General workflow for the scale-up synthesis of 3-Amino-5-bromoisonicotinic acid.
Q2: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue, often attributable to mass and heat transfer limitations.[3] Here is a logical flow to diagnose the problem:
Caption: Troubleshooting decision tree for diagnosing low yield during scale-up.
Detailed Breakdown:
-
Inadequate Mixing: Inefficient stirring in large reactors fails to maintain a homogeneous slurry, causing poor distribution of the brominating agent. This leads to localized "hot spots" where side reactions occur and other areas where the reaction is incomplete.
-
Solution: Ensure the reactor is equipped with appropriate baffles and an impeller designed for solid-liquid mixtures (e.g., a pitched-blade turbine). The agitation speed must be validated to ensure all solids are fully suspended.
-
-
Poor Temperature Control: Electrophilic bromination is highly exothermic. A large reactor has a smaller surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. If the temperature rises uncontrollably, the formation of di-brominated and other isomeric byproducts increases dramatically.[4]
-
Solution: The addition of the brominating agent, such as N-Bromosuccinimide (NBS), must be done slowly and subsurface, with vigilant monitoring of the internal temperature. Ensure the reactor's cooling system is sufficient to handle the heat load.
-
-
Incomplete Reaction: Reaction times established at the lab scale may not be directly transferable.
-
Solution: Do not rely solely on time. Implement in-process controls (IPCs) using HPLC or TLC to monitor the disappearance of the starting material before proceeding with the quench.[5]
-
Q3: I'm observing a significant amount of di-brominated impurity. How can this be minimized?
Answer: The formation of 2,5-dibromo or 5,6-dibromo byproducts is a classic challenge when brominating an activated pyridine ring.[3] The primary causes are excess brominating agent and poor temperature control.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NBS is safer and easier to handle at scale than liquid bromine.[4] |
| Equivalents of NBS | 1.05 - 1.1 eq. | 1.0 - 1.02 eq. | Tighter stoichiometric control is critical at scale to prevent over-bromination. |
| Addition Method | Portion-wise addition of solid | Slow, controlled addition of NBS slurry or solution | Controlled addition prevents temperature spikes and localized high concentrations.[6] |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C (maintain strictly) | Low temperature disfavors the kinetic pathway to di-bromination. |
| Addition Time | 15 - 20 minutes | 2 - 4 hours | Extended addition time allows for better heat management and reagent dispersion. |
Key Control Strategies:
-
Stoichiometry: Use no more than 1.02 equivalents of NBS. The reaction should be driven to completion by time and temperature, not by excess reagent.
-
Controlled Addition: Adding the NBS as a solution or a well-agitated slurry in the reaction solvent over several hours is highly recommended. This avoids dumping solid into the reactor, which can lead to poor control.
-
Analytical Monitoring: Use HPLC to track the formation of the di-bromo species. If it begins to exceed a set threshold (e.g., 1-2%), the reaction parameters need to be re-evaluated.
Q4: Column chromatography is not feasible for purification at a multi-kilogram scale. What are the best alternative strategies?
Answer: For large-scale purification of ionizable molecules like amino acids, avoiding chromatography is essential.[7] The strategy relies on exploiting the compound's physicochemical properties, specifically its solubility changes with pH.
Step-by-Step Protocol for Non-Chromatographic Purification:
-
Quench: After the reaction is complete (confirmed by HPLC), cool the mixture and quench the excess NBS with a solution of sodium thiosulfate or sodium bisulfite.
-
Initial pH Adjustment (Impurity Removal): Adjust the pH of the reaction mixture to be basic (e.g., pH 9-10) with NaOH. This will deprotonate the carboxylic acid, forming the highly water-soluble sodium salt of your product and impurities. Less polar, non-acidic impurities can then be removed by extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Product Precipitation: Carefully acidify the aqueous layer with hydrochloric acid. 3-Amino-5-bromoisonicotinic acid is amphoteric and will have an isoelectric point (pI) where its net charge is zero, and its aqueous solubility is at a minimum. This is the optimal pH for precipitation. The exact pI will need to be determined experimentally but is typically in the range of pH 3-5 for similar structures.[8] Add the acid slowly to allow for crystal growth.
-
Isolation: The precipitated solid is isolated by filtration, washed with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent (like heptane) to aid drying.
-
Recrystallization: The crude solid can be further purified by recrystallization. A common and effective solvent system for this class of compounds is a mixture of water and a water-miscible organic solvent like ethanol, isopropanol, or acetone. The goal is to dissolve the product in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. For colored impurities, a charcoal treatment may be effective.[9]
Safety Considerations for Scale-Up
-
Hazardous Reagents: While NBS is preferred over elemental bromine, it is still a powerful oxidizing agent and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Thermal Hazards: The bromination reaction is exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is recommended before scaling up to understand the heat of reaction and the potential for thermal runaway.
-
Pressure Build-up: Ensure the reactor is adequately vented, as gaseous byproducts could potentially be generated, especially if side reactions occur.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. For large-scale operations, respiratory protection may be required during the handling of powders.
References
- BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Cislak, F. E. (1956). Process for preparing isonicotinic acid. U.S. Patent No. US2748137A. Google Patents.
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6539. Retrieved from [Link]
-
Nater, D. F., et al. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 29(9), 2370-2377. Retrieved from [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Retrieved from [Link]
-
Jass, J., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8089. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Wibaut, J. P. (1962). Purification of nicotinic acid. U.S. Patent No. US3037987A. Google Patents.
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
-
PharmD Guru. (n.d.). SANDMEYERS REACTION. Retrieved from [Link]
-
Wikipedia. (2024). Hofmann rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoisonicotinic acid. PubChem Compound Database. Retrieved from [Link]
-
Khan, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 3057-3081. Retrieved from [Link]
-
Watson International Ltd. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. Retrieved from [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
- Shmidt, A. F., et al. (1995). Process for preparing 5-bromonicotinic acid. Russian Patent No. RU2039046C1. Google Patents.
-
Wang, Z., et al. (2023). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry. Retrieved from [Link]
-
Sharma, M., & Sharma, R. K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Scaling Up 4-(4-Aminophenoxy)pyridine-2-carboxamide Synthesis.
- Bakharev, V. V., et al. (1996). Process for preparing 5-bromonicotinic acid. Russian Patent No. RU2070193C1. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]
-
den Hertog, H. J., & Jouwersma, C. (2006). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 68(4), 275-286. Retrieved from [Link]
-
LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use bromination followed by amination to synthesize the following amino acids. (b) leucine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
Sources
- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Proactive Management of Reaction Exotherms with 3-Amino-5-bromoisonicotinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Amino-5-bromoisonicotinic acid. This guide is designed to provide you with the technical insights and troubleshooting strategies necessary to safely manage potential reaction exotherms. Given the absence of publicly available, specific thermal hazard data for 3-Amino-5-bromoisonicotinic acid, this document emphasizes a proactive and vigilant approach to reaction safety, grounded in established principles of chemical process safety.
Part 1: Core Principles for Thermal Hazard Assessment
When working with novel or under-characterized reagents like 3-Amino-5-bromoisonicotinic acid, a thorough understanding of potential thermal hazards is paramount. The structure of this molecule, containing an amino group, a carboxylic acid, and a halogenated pyridine ring, suggests the potential for exothermic behavior in common synthetic transformations such as amidations, esterifications, and nucleophilic aromatic substitutions.
A primary concern is the risk of a runaway reaction, which occurs when the heat generated by a chemical reaction exceeds the rate of heat removal.[1][2] This can lead to a rapid increase in temperature and pressure, potentially resulting in loss of containment, fire, or explosion.[1][3]
Frequently Asked Questions (FAQs) - General Hazards
Q1: What are the primary health and safety concerns when handling 3-Amino-5-bromoisonicotinic acid?
A1: While specific toxicity data for 3-Amino-5-bromoisonicotinic acid is limited, its structure as a primary aromatic amine and a pyridine derivative warrants careful handling. Primary aromatic amines can be toxic and are often readily absorbed through the skin.[4] Exposure can lead to skin irritation, respiratory issues, and other health effects.[4][5] General safety guidelines for handling amines should be strictly followed, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: What types of reactions involving 3-Amino-5-bromoisonicotinic acid are likely to be exothermic?
A2: Several common reactions in pharmaceutical synthesis involving this molecule could be exothermic:
-
Amidation/Peptide Coupling: The reaction of the carboxylic acid moiety with an amine, often facilitated by coupling agents, can be exothermic.
-
Esterification: The conversion of the carboxylic acid to an ester can also release heat.
-
Reactions of the Amino Group: Acylation or alkylation of the amino group are typically exothermic processes.
-
Nucleophilic Aromatic Substitution: While less common for this electron-rich ring, reactions at the pyridine ring could have thermal potential.
-
Salt Formation: Acid-base reactions to form salts are generally exothermic.
Q3: Can the thermal decomposition of 3-Amino-5-bromoisonicotinic acid itself pose a risk?
A3: Without specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data, the decomposition temperature and energy are unknown. However, many organic molecules can decompose exothermically at elevated temperatures. It is crucial to determine the onset of decomposition for 3-Amino-5-bromoisonicotinic acid and ensure that reaction and processing temperatures remain well below this threshold.
Part 2: Troubleshooting Guide for Exotherm Management
This section provides a question-and-answer-based troubleshooting guide for specific issues you might encounter during your experiments.
Q4: My reaction temperature is increasing more than expected, even with cooling. What should I do?
A4: An unexpected temperature rise is a critical indicator of a potential loss of thermal control.
-
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the coolant temperature or increasing the flow rate.
-
Dilution: If safe and feasible, adding a pre-cooled, inert solvent can help to absorb some of the excess heat.
-
Quenching (if a plan is in place): If you have a pre-determined and tested quenching procedure, initiate it. Do not improvise a quenching procedure during a potential emergency.
-
-
Post-Incident Analysis:
-
Review Your Protocol: Was the rate of reagent addition too fast? Was the initial temperature too high?
-
Assess Mixing: Inadequate stirring can create localized "hot spots" where the reaction rate accelerates.
-
Consider an Induction Period: Some reactions have an induction period with a delayed exotherm.
-
Q5: I am planning to scale up my reaction. What are the key considerations for managing the exotherm?
A5: Scaling up a reaction significantly changes the heat transfer dynamics. The heat generated increases with the volume (cubed), while the heat removal capacity of the reactor, which is dependent on the surface area, increases more slowly (squared).[3]
-
Key Scale-Up Considerations:
-
Perform Calorimetry: Before any scale-up, it is essential to perform reaction calorimetry to determine the heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.
-
Controlled Addition: For exothermic reactions, adding one of the reagents slowly (semi-batch) is a common and effective control measure.
-
Heat Transfer Calculations: Ensure your larger reactor has sufficient cooling capacity to handle the total heat output of the reaction.
-
Develop an Emergency Plan: Have a clear, written plan for what to do in case of a cooling failure or other process deviation.
-
Q6: How can I assess the thermal risk of my reaction without access to a reaction calorimeter?
A6: While reaction calorimetry is the gold standard, you can perform a preliminary, qualitative risk assessment.
-
Small-Scale Test with Temperature Monitoring:
-
Conduct the reaction on a very small scale in a well-insulated vessel (e.g., a Dewar flask) with a sensitive temperature probe.
-
Add the limiting reagent in small portions and carefully monitor the temperature change after each addition.
-
This can give you a rough idea of the magnitude of the exotherm. This is not a substitute for quantitative calorimetry.
-
-
Literature Review of Analogous Reactions:
-
Look for similar reactions with structurally related compounds to get an estimate of the potential exotherm.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Small-Scale Exotherm Test
Objective: To qualitatively assess the exothermic potential of a reaction involving 3-Amino-5-bromoisonicotinic acid.
Materials:
-
Small, insulated reaction vessel (e.g., a small Dewar flask or a flask wrapped in glass wool).
-
Magnetic stirrer and stir bar.
-
Digital thermometer with a thermocouple probe.
-
Standard laboratory glassware.
-
All necessary reagents and solvents.
Procedure:
-
Set up the reaction vessel with the magnetic stirrer and thermometer. Ensure the thermometer probe is submerged in the reaction mixture but not touching the sides of the vessel.
-
Charge the vessel with 3-Amino-5-bromoisonicotinic acid and the solvent.
-
Allow the mixture to reach a stable starting temperature and record it.
-
Add a small, known portion (e.g., 5-10 mol%) of the other reactant.
-
Monitor the temperature closely. Record the maximum temperature reached after the addition.
-
Allow the temperature to return to the initial set point (or close to it) before adding the next portion.
-
Repeat steps 4-6 until the addition is complete.
-
Plot the temperature change (ΔT) versus the amount of reagent added. A significant and rapid temperature increase indicates a potentially hazardous exotherm.
Data Presentation: Thermal Risk Assessment
The following table summarizes key parameters for a thermal risk assessment. It is crucial to obtain this data through appropriate experimental methods like reaction calorimetry before scaling up any potentially exothermic process.
| Parameter | Description | Method of Determination | Importance |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | Reaction Calorimetry | Determines the total energy that needs to be managed. |
| Maximum Rate of Heat Release (qmax) | The highest rate at which heat is produced during the reaction. | Reaction Calorimetry | Dictates the required cooling capacity of the reactor. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | Calculated from ΔHr and the heat capacity of the reaction mixture. | A key indicator of the severity of a potential runaway. |
| Onset of Decomposition (TD) | The temperature at which the starting material, intermediates, or products begin to decompose exothermically. | DSC/TGA | The maximum allowable reaction temperature should be well below this value. |
Part 4: Visualization of Safety Workflow
Diagram 1: Decision Tree for Thermal Risk Assessment
This diagram outlines a logical workflow for assessing and mitigating the thermal risks associated with a new reaction.
Caption: A decision-making workflow for assessing thermal risks.
Diagram 2: Experimental Workflow for Controlled Reaction
This diagram illustrates a typical experimental setup and workflow for running a potentially exothermic reaction under controlled conditions.
Caption: A typical workflow for a controlled exothermic reaction.
References
- Barton, J., & Rogers, R. (Eds.). (1997). Chemical Reaction Hazards: A Guide to Safety. IChemE.
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1). Retrieved from [Link]
-
Kulkarni, R., & Chaudhari, M. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
- Loughlin, K. (2010). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 214, 12-17.
- Lunn, G. (2009). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
-
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Runaway Industrial Chemical Reactions. Retrieved from [Link]
-
Willey, R. J. (2011). Runaway reactions, case studies, lessons learned. ARIA. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Amino-5-bromoisonicotinic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with the challenging substrate, 3-amino-5-bromoisonicotinic acid. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles and achieve successful reaction outcomes.
Section 1: Understanding the Core Challenge
Q: Why is 3-amino-5-bromoisonicotinic acid considered a "difficult" substrate for cross-coupling reactions?
A: 3-Amino-5-bromoisonicotinic acid presents a unique trifecta of challenges for palladium-catalyzed cross-coupling, stemming from its inherent structural features. Each functional group can independently or cooperatively interfere with the catalytic cycle.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that act as catalyst inhibitors or lead to complete deactivation.[1]
-
Amino Group: Similar to the pyridine nitrogen, the primary amino group is a Lewis base that can bind to the palladium catalyst, reducing its availability for the desired catalytic transformations.[2] This electron-donating group also slightly decreases the reactivity of the carbon-bromine bond towards oxidative addition, the crucial first step in many cross-coupling cycles.[2]
-
Carboxylic Acid Group: The carboxylic acid introduces several complications. It can be deprotonated by the base, forming a carboxylate that may chelate the palladium center. This chelation can create highly stable metallacycles that are reluctant to undergo subsequent steps like reductive elimination.[3] Furthermore, the acidic proton can be incompatible with certain organometallic reagents and strong bases.[4][5]
These competing coordination events are the primary reason for reaction failure. A successful strategy hinges on selecting a catalyst system—specifically the ligand—that sterically and electronically disfavors these deactivating pathways while promoting the desired C-C or C-N bond formation.
Caption: Potential catalyst deactivation modes for 3-amino-5-bromoisonicotinic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for this substrate?
A: The Suzuki-Miyaura coupling is often the most robust and versatile choice for this type of substrate.[6] It generally exhibits high functional group tolerance, and the conditions can be fine-tuned to manage the substrate's challenging nature.[7] Other viable reactions include:
-
Buchwald-Hartwig Amination: Suitable for forming C-N bonds, but careful selection of the ligand and base is critical to avoid catalyst inhibition and side reactions.[8][9]
-
Sonogashira Coupling: Can be effective for introducing alkyne moieties, but often requires a co-catalyst like copper(I), which can add complexity. The choice of base is crucial to prevent side reactions.[10][11]
-
Heck Coupling: Possible, but can be sensitive to the electronic properties of the substrate, and optimization may be required to achieve good yields and selectivity.[12][13]
Q2: Should I protect the amino or carboxylic acid group before coupling?
A: While protection strategies can be effective, they add steps to the synthesis. It is often preferable to first screen modern catalyst systems that are designed to tolerate these functional groups.
-
Amino Group: Protection (e.g., as an acetamide) can sometimes improve yields by reducing catalyst inhibition.[14] However, many modern Buchwald-type ligands are sufficiently bulky to prevent strong coordination of the amino group, making protection unnecessary.[2]
-
Carboxylic Acid Group: Esterification (e.g., to a methyl or ethyl ester) is a common and often successful strategy. It removes the acidic proton and prevents carboxylate chelation. If the final product requires the free acid, this adds a subsequent hydrolysis step.
Recommendation: First, attempt the coupling on the unprotected substrate using a robust catalyst system. If yields are low or the reaction is irreproducible, consider protecting the carboxylic acid group as an ester.
Q3: What are the first-line catalyst systems to screen for a Suzuki-Miyaura coupling?
A: For challenging, electron-rich, and potentially chelating heteroaryl halides, the use of palladium(II) pre-catalysts with bulky, electron-rich phosphine ligands is the state-of-the-art approach.[15] These systems rapidly generate the active Pd(0) species and promote the key steps of the catalytic cycle.[16][17]
| Component | Recommended Starting Points | Rationale |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable sources for generating Pd(0) in situ.[18] |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphines. Their size helps prevent substrate coordination to Pd, and their electronic nature accelerates the reductive elimination step.[19][20] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately strong inorganic bases are often effective. K₃PO₄ is a good first choice. Stronger bases like NaOtBu can be used but may cause side reactions with sensitive functional groups.[19][21] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), DMF, Toluene | A polar aprotic solvent, often with a small amount of water, is needed to solubilize the reagents and the base.[22] |
Q4: How do I choose the right base and solvent?
A: The choice of base and solvent are critically linked and impact both reagent solubility and the catalytic cycle.
-
Base Function: In Suzuki coupling, the base is required to activate the boronic acid for transmetalation.[21] It also deprotonates the carboxylic acid, forming a salt.
-
Solubility: The resulting salt of your starting material must be soluble in the reaction medium. If you observe poor conversion, it may be due to insolubility. Screening different base/solvent combinations is key. For example, using K₃PO₄ in a dioxane/water mixture is a common starting point.[4] If solubility remains an issue, consider switching to a more polar solvent like DMF or NMP.
-
Anhydrous Conditions: To avoid the side reaction of protodeboronation, especially with sensitive heteroaryl boronic acids, consider using anhydrous conditions with a base like powdered KF in a solvent like THF or dioxane.[22]
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a logical, problem-solving format.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fiveable.me [fiveable.me]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 3-Amino-5-bromoisonicotinic Acid Reactions
Welcome to the technical support center for monitoring chemical reactions involving 3-Amino-5-bromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of analytical monitoring for this important class of molecules. Our goal is to equip you with the expertise to anticipate challenges, interpret data accurately, and ensure the integrity of your results.
Introduction: The Importance of Robust Analytical Monitoring
3-Amino-5-bromoisonicotinic acid and its derivatives are key building blocks in the synthesis of a wide range of pharmaceutical compounds. The success of these syntheses hinges on precise reaction control, which is only achievable through robust and reliable real-time or quasi-real-time analytical monitoring. Effective monitoring allows for:
-
Optimization of Reaction Conditions: Understanding reaction kinetics, identifying intermediates, and determining endpoints.
-
Maximizing Yield and Purity: Minimizing side-product formation and ensuring the desired product is obtained in high purity.
-
Ensuring Safety and Scalability: Identifying potential hazards and ensuring the process is reproducible and scalable.
This guide will focus on the most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of reactions involving non-volatile and thermally sensitive compounds like 3-Amino-5-bromoisonicotinic acid.[1] It excels at separating the starting material, intermediates, and final product from the reaction mixture.
Troubleshooting Guide: HPLC Analysis
Question: I'm observing significant peak tailing for my 3-Amino-5-bromoisonicotinic acid peak. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue, especially with polar, basic compounds like aromatic amines.[2] It's often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot this:
-
Causality: The primary amine group in your molecule can interact with residual silanol groups on the surface of the silica-based stationary phase.[2] These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer and causing the peak to tail.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) will protonate the silanol groups, minimizing their interaction with the protonated amine.[2][3] Be mindful that this can also affect the retention of your analyte.
-
Use a Highly Deactivated Column: Employ an "end-capped" column where the residual silanols are chemically blocked, reducing the sites for secondary interactions.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol interactions.[3]
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak shape distortion. Try diluting your sample.
-
Inspect for Column Voids or Blockages: A sudden increase in backpressure accompanied by peak tailing might indicate a physical problem with the column, such as a void or a blocked frit.[2]
-
Experimental Protocol: Generic HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust HPLC method for monitoring reactions of 3-Amino-5-bromoisonicotinic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
Rationale: The acidic mobile phase helps to ensure good peak shape for the amine-containing analyte. The gradient elution allows for the separation of compounds with a range of polarities.
FAQs: HPLC
Q1: How do I prepare my reaction mixture for HPLC analysis?
A1: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or mobile phase) to stop the reaction. The sample should then be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4][5]
Q2: My retention times are shifting between injections. What could be the cause?
A2: Retention time instability can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.[6] Ensure your mobile phase is well-mixed and degassed. If the problem persists, the issue may lie with the pump's proportioning valves.[7]
Q3: Can I use derivatization to improve the detection of my compound?
A3: Yes, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) can significantly enhance the sensitivity of detection for primary amines.[8][9] This is particularly useful when analyzing low-concentration samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for reaction monitoring.[10][11] It allows for the confident identification of reactants, products, and even low-level impurities and byproducts based on their mass-to-charge ratio.
Troubleshooting Guide: LC-MS Analysis
Question: I am experiencing significant signal suppression for my analyte of interest in my LC-MS analysis. How can I mitigate this?
Answer:
Signal suppression, a common matrix effect in LC-MS, occurs when co-eluting compounds from the reaction mixture interfere with the ionization of your analyte in the mass spectrometer's source.[12][13]
-
Causality: The co-eluting species compete with your analyte for ionization, reducing the number of analyte ions that reach the detector and leading to a lower signal intensity.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to combat signal suppression is to chromatographically separate the analyte from the interfering compounds. Modify your HPLC gradient to achieve better resolution.
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components before analysis.[13]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of your analyte.
-
Change Ionization Source/Parameters: Experiment with different ionization techniques (e.g., APCI instead of ESI) or adjust source parameters like gas flow and temperature to find conditions that favor your analyte's ionization.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience similar suppression, allowing for accurate quantification despite the matrix effects.
-
Experimental Protocol: Generic LC-MS Method
This protocol provides a general framework for LC-MS analysis.
-
LC System: Utilize the HPLC conditions outlined in the previous section.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for amine-containing compounds.[14]
-
MS Parameters:
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Rationale: ESI in positive mode is well-suited for protonating the basic amine group of 3-Amino-5-bromoisonicotinic acid, leading to sensitive detection. The specified scan range should cover the molecular weights of the starting material and expected products.
FAQs: LC-MS
Q1: How can I confirm the identity of a peak in my chromatogram?
A1: The mass spectrum associated with the peak will provide the molecular weight of the compound. For halogenated compounds like 3-Amino-5-bromoisonicotinic acid, the isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) provides a characteristic signature that can be used for confirmation.[12]
Q2: What is the benefit of using tandem mass spectrometry (MS/MS)?
A2: MS/MS provides an additional layer of specificity. By selecting the parent ion of your analyte and fragmenting it, you can monitor a specific fragment ion. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and can significantly reduce background noise, improving the limit of detection.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative reaction monitoring.[16][17] It provides detailed information about the molecular structure of the compounds in the reaction mixture, allowing for unambiguous identification of reactants, intermediates, and products.
Troubleshooting Guide: NMR Analysis
Question: The peaks in my ¹H NMR spectrum of the reaction mixture are broad and poorly resolved. What can I do to improve the quality of the spectrum?
Answer:
Broad peaks in NMR can arise from several factors, including poor shimming, the presence of paramagnetic species, or chemical exchange.
-
Causality:
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to a range of resonance frequencies for the same nucleus, resulting in broad peaks.
-
Paramagnetic Species: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on a timescale similar to the NMR experiment, the resulting peaks can be broadened.
-
-
Troubleshooting Steps:
-
Improve Shimming: Carefully shim the spectrometer before acquiring your spectrum to optimize the magnetic field homogeneity.
-
Filter the Sample: If you suspect paramagnetic impurities, filtering the sample through a small plug of Celite or silica gel can help to remove them.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the peaks by either speeding up or slowing down the chemical exchange process.
-
Check Sample Concentration: Very high sample concentrations can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation: Take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a simple, well-resolved peak (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure accurate integration for quantification.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the peaks corresponding to the starting material, product, and internal standard.
-
Calculate the relative concentrations based on the integral values.
-
Rationale: Using an internal standard allows for accurate quantification of the different species in the reaction mixture, as the peak integrals are directly proportional to the number of protons.[18]
FAQs: NMR
Q1: How can I use NMR to determine the conversion of my reaction?
A1: By comparing the integral of a characteristic peak of the starting material to the integral of a characteristic peak of the product, you can calculate the percentage conversion. The use of an internal standard allows for the determination of absolute concentrations.
Q2: Can I use other nuclei besides ¹H for monitoring my reaction?
A2: Yes, ¹³C NMR can provide valuable information about the carbon backbone of your molecules.[17] If your molecule contains fluorine, ¹⁹F NMR is an extremely sensitive and powerful technique for reaction monitoring.[16]
Method Selection and Workflow
Choosing the right analytical method is crucial for effective reaction monitoring. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting the appropriate analytical method.
Data Summary Table
| Analytical Technique | Strengths | Weaknesses | Best For |
| HPLC-UV | Robust, reproducible, quantitative | Lower sensitivity than MS, requires chromophore | Routine reaction monitoring, purity analysis |
| LC-MS | High sensitivity and selectivity, molecular weight information | Matrix effects (ion suppression), more complex instrumentation | Identification of unknowns, trace impurity analysis, high-sensitivity quantification |
| NMR | Unambiguous structure elucidation, absolute quantification (qNMR) | Lower sensitivity, more complex data interpretation, higher cost | Structural confirmation, mechanistic studies, quantification without a reference standard |
References
-
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). J Chromatogr B Analyt Technol Biomed Life Sci, 1180, 122888. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]
-
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). Magn Reson Chem, 55(6), 556-563. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2005). J Pharm Biomed Anal, 36(5), 1045-52. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2020). J Am Chem Soc, 142(4), 1849-1856. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Dalton Trans, 50(44), 15891-15905. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bull. Acad. Polon. Sci., Ser. Sci. Chim., 14, 813. [Link]
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. (2014). J Anal Methods Chem, 2014, 386535. [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent Technologies. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018). Journal of Health Science. [Link]
-
Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Org. Process Res. Dev., 21(8), 1132-1144. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. (2004). J Pharm Biomed Anal, 35(2), 339-48. [Link]
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- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
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- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
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- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-5-bromoisonicotinic Acid and 3-Amino-5-chloroisonicotinic Acid
Introduction
In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and innovation. Among these, substituted isonicotinic acids serve as pivotal building blocks for a diverse array of bioactive molecules and functional materials. This guide offers an in-depth comparative analysis of the reactivity of two closely related yet distinct halogenated building blocks: 3-amino-5-bromoisonicotinic acid and 3-amino-5-chloroisonicotinic acid.
For researchers, scientists, and drug development professionals, the choice between a bromo- and a chloro-substituted precursor is a critical decision that can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This document provides a comprehensive examination of the underlying principles governing their differential reactivity, supported by established chemical theories and representative experimental protocols. By understanding the nuanced interplay of electronic and steric effects imparted by the halogen substituent, researchers can make more informed decisions to accelerate their discovery and development pipelines.
Physicochemical Properties: A Head-to-Head Comparison
The intrinsic properties of a molecule dictate its behavior in a chemical reaction. Below is a summary of the key physicochemical properties for 3-amino-5-bromoisonicotinic acid and 3-amino-5-chloroisonicotinic acid.
| Property | 3-Amino-5-bromoisonicotinic Acid | 3-Amino-5-chloroisonicotinic Acid |
| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 217.02 g/mol [1] | 172.57 g/mol [2] |
| Predicted Boiling Point | Not Available | 486.5±45.0 °C[3] |
| Predicted Density | Not Available | 1.577±0.06 g/cm³[3] |
| Predicted pKa | Not Available | 0.86±0.25[3] |
Comparative Reactivity Analysis
The primary differentiator in the chemical behavior of these two molecules is the nature of the carbon-halogen bond (C-Br vs. C-Cl). This difference manifests significantly in the context of two major classes of reactions pivotal to modern synthetic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The facility of this step is inversely correlated with the bond dissociation energy of the C-X bond.
The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[4] This is because the C-Br bond is weaker than the C-Cl bond, making the oxidative addition of palladium to 3-amino-5-bromoisonicotinic acid more favorable and typically faster than with its chloro-analogue.[5][6]
This enhanced reactivity means that reactions with the bromo- derivative can often be carried out under milder conditions, with lower catalyst loadings, or with less specialized and more economical ligands. Conversely, the chloro- derivative is more robust and may require more forcing conditions or highly active (and often more expensive) catalyst systems to achieve comparable yields and reaction times.[7]
Caption: Relative reactivity in Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[8]
The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect.
Chlorine is more electronegative than bromine, resulting in a stronger inductive electron withdrawal from the pyridine ring. This increased electrophilicity of the carbon atom attached to the chlorine and better stabilization of the negative charge in the Meisenheimer complex makes 3-amino-5-chloroisonicotinic acid generally more reactive towards nucleophiles in SNAr reactions than its bromo-counterpart.[8]
Caption: Relative reactivity in Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we present two representative experimental protocols. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol highlights the typically milder conditions required for the more reactive bromo-derivative compared to the chloro-derivative.
Objective: To synthesize the corresponding 5-phenyl derivative of each isonicotinic acid.
Materials:
-
3-Amino-5-bromoisonicotinic acid or 3-Amino-5-chloroisonicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Experimental Workflow:
Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried reaction vessel, add 3-amino-5-haloisonicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the vessel with a septum and purge with argon.
-
Add degassed toluene (10 mL) and water (1 mL).
-
Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
For the bromo-derivative , heat the reaction mixture to 80°C and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
For the chloro-derivative , heat the reaction mixture to 100°C and monitor. The reaction may require 12-18 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-phenyl-3-aminoisonicotinic acid.
Expected Outcome: The bromo-derivative is expected to show a higher conversion rate at lower temperatures and in a shorter time frame compared to the chloro-derivative, demonstrating its superior reactivity in Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed more readily with the bromo-substituted starting material.[9]
Objective: To couple the isonicotinic acid derivatives with morpholine.
Materials:
-
3-Amino-5-bromoisonicotinic acid or 3-Amino-5-chloroisonicotinic acid
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Step-by-Step Procedure:
-
In an argon-filled glovebox, charge a reaction tube with 3-amino-5-haloisonicotinic acid (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Add toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
For the bromo-derivative , heat the reaction mixture to 90°C. Monitor the reaction progress by LC-MS.
-
For the chloro-derivative , heat the reaction mixture to 110°C. A longer reaction time is anticipated.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
Expected Outcome: The bromo-derivative will likely undergo amination under more benign conditions and at a faster rate than the chloro-derivative, which may require higher temperatures and potentially a more specialized catalyst system for efficient conversion.
Conclusion
The choice between 3-amino-5-bromoisonicotinic acid and 3-amino-5-chloroisonicotinic acid as a synthetic precursor is a strategic decision that hinges on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 3-amino-5-bromoisonicotinic acid is the more reactive substrate . Its use can lead to more efficient reactions under milder conditions, which is often advantageous in terms of cost, time, and functional group tolerance.
-
For nucleophilic aromatic substitution (SNAr) reactions , 3-amino-5-chloroisonicotinic acid is generally the preferred substrate due to the greater electron-withdrawing nature of chlorine, which facilitates the rate-determining nucleophilic attack.
By understanding these fundamental reactivity principles, researchers can strategically select the optimal starting material to streamline their synthetic efforts and accelerate the development of novel molecules.
References
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved January 19, 2026, from [Link]
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Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
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Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-2-chloroisonicotinic acid. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Synthesis of 3-Amino-5-bromoisonicotinic Acid and 3-Amino-5-iodoisonicotinic Acid for Pharmaceutical Research and Development
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of functionalized heterocyclic compounds is of paramount importance. Among these, derivatives of isonicotinic acid are key structural motifs in a wide array of pharmacologically active molecules. This guide provides a comprehensive comparison of two pivotal starting materials: 3-Amino-5-bromoisonicotinic acid and 3-amino-5-iodoisonicotinic acid. We will delve into their respective reactivities in common cross-coupling reactions, supported by established chemical principles and available experimental data. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, aiding in the strategic selection of starting materials and the optimization of synthetic routes.
Physicochemical Properties: A Comparative Overview
The choice of a starting material is often influenced by its physical and chemical properties, which can impact handling, solubility, and stability. Below is a comparative table of the known properties of 3-Amino-5-bromoisonicotinic acid and its iodo-counterpart.
| Property | 3-Amino-5-bromoisonicotinic acid | 3-Amino-5-iodoisonicotinic acid |
| Molecular Formula | C6H5BrN2O2 | C6H5IN2O2 |
| Molecular Weight | 217.02 g/mol | 264.02 g/mol |
| Appearance | Off-white to light brown powder | (Data not readily available, expected to be a solid) |
| Solubility | (Data not readily available) | (Data not readily available) |
| Melting Point | >300 °C | (Data not readily available) |
Reactivity in Cross-Coupling Reactions: A Theoretical and Practical Comparison
The utility of 3-amino-5-haloisonicotinic acids lies in their ability to undergo a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position of the pyridine ring. The nature of the halogen atom (bromine vs. iodine) significantly influences the reactivity of the substrate in these transformations.
Theoretical Framework: The Halogen Effect
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the aryl halide is directly related to the carbon-halogen (C-X) bond strength and the polarizability of the halogen. The C-I bond is weaker and more polarizable than the C-Br bond, making aryl iodides generally more reactive than aryl bromides. This trend is well-established for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.
Comparative Reactivity
Based on the general principles of Suzuki-Miyaura coupling, 3-amino-5-iodoisonicotinic acid is expected to exhibit higher reactivity than its bromo-analog. This translates to potentially milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-compound. However, the higher reactivity of the C-I bond can also lead to a greater propensity for side reactions, such as dehalogenation.
Experimental Data Snapshot
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromoisonicotinic acid
A Researcher's Guide to Validating the Biological Activity of 3-Amino-5-bromoisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine carboxylic acid scaffold is a cornerstone for the development of novel therapeutic agents. Among these, 3-Amino-5-bromoisonicotinic acid presents a particularly promising starting point for generating diverse compound libraries with a wide range of potential biological activities. The strategic placement of the amino and bromo substituents offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
This guide provides a comprehensive framework for researchers seeking to validate the biological activity of novel compounds derived from 3-Amino-5-bromoisonicotinic acid. We will delve into the potential therapeutic applications of this scaffold, drawing comparisons with structurally related compounds, and provide detailed, field-proven experimental protocols for the robust validation of their anticancer and antimicrobial properties.
The Therapeutic Potential: A Comparative Overview
While direct studies on the biological activities of 3-Amino-5-bromoisonicotinic acid derivatives are emerging, the broader family of isonicotinic and nicotinic acid derivatives has demonstrated significant therapeutic potential across various domains. This provides a strong rationale for the exploration of this particular scaffold.
Anticancer Activity
The isonicotinoyl moiety is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines. For instance, novel isoniazid–hydrazone analogues linked to fluorinated sulfonate esters have demonstrated potent antiproliferative activity against prostate (PC3) and colon (DLD-1) cancer cell lines, with some compounds showing greater efficacy than the established chemotherapeutic agent, cisplatin.[1] Similarly, isatin derivatives, which share structural similarities, have been extensively studied for their anticancer properties, acting through various mechanisms including the inhibition of protein kinases and induction of apoptosis.[2][3]
Table 1: Comparative in vitro Anticancer Activity of Isonicotinic Acid Analogs and Related Heterocyclic Compounds
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| Isoniazid-Hydrazone Analog 4 | PC3 | Prostate Cancer | 10.28 | Not Specified | [1] |
| Isoniazid-Hydrazone Analog 5 | PC3 | Prostate Cancer | 11.22 | Not Specified | [1] |
| Isoniazid-Hydrazone Analog 4 | DLD-1 | Colon Cancer | 13.49 | Not Specified | [1] |
| Cisplatin | DLD-1 | Colon Cancer | 26.70 | Not Specified | [1] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung Cancer | 7.5 | MTT | [4] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 | Breast Cancer | 2.93 | Not Specified | [5] |
| Doxorubicin | MCF-7 | Breast Cancer | 4.30 | Not Specified | [5] |
Note: This table presents a selection of data from the literature on related compounds to illustrate the potential of the isonicotinamide scaffold. Direct data for 3-Amino-5-bromoisonicotinic acid derivatives should be generated and compared.
Antimicrobial Activity
The pyridine carboxylic acid core is also a key feature in many antimicrobial agents. Isonicotinic acid hydrazide (isoniazid) is a frontline drug for the treatment of tuberculosis. The development of novel amide derivatives of amino acids has also yielded compounds with significant antimicrobial activities.[6] The structural versatility of the 3-Amino-5-bromoisonicotinic acid scaffold allows for the synthesis of a wide array of amides and esters, which could lead to the discovery of new antibacterial and antifungal agents.
Table 2: Comparative Antimicrobial Activity of Related Amide Derivatives
| Compound/Analog | Microorganism | Activity | Reference |
| Substituted Amide Derivatives | Various bacteria and fungi | Significant antimicrobial activity | [6] |
| 1,3-bis(aryloxy)propan-2-amines | S. aureus, S. pyogenes, E. faecalis | Active against Gram-positive bacteria | [7] |
Note: This table provides a conceptual framework. Specific MIC (Minimum Inhibitory Concentration) values from experimental validation of 3-Amino-5-bromoisonicotinic acid derivatives should be populated here.
Validating Biological Activity: Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the in vitro validation of the anticancer and antimicrobial activities of your novel 3-Amino-5-bromoisonicotinic acid derivatives. Adherence to these standardized protocols is crucial for generating reliable and reproducible data.
Protocol 1: In Vitro Anticancer Activity Assessment
This protocol outlines the determination of the cytotoxic effects of your compounds on various cancer cell lines using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) is essential to assess the spectrum of activity and potential selectivity of the compounds. Doxorubicin, a widely used chemotherapeutic agent, is included as a positive control to benchmark the potency of the test compounds.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) in their appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell viability using trypan blue exclusion.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of your 3-Amino-5-bromoisonicotinic acid derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the culture medium in the 96-well plates with the medium containing the various concentrations of your test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After a 48-72 hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
-
Diagram of Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of your compounds against a panel of pathogenic bacteria.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is used to assess the spectrum of antimicrobial activity. Standard antibiotics are used as positive controls for quality assurance.
Step-by-Step Methodology:
-
Bacterial Strains and Culture Conditions:
-
Obtain reference strains of bacteria from a reputable source (e.g., ATCC).
-
Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of your test compounds in the appropriate broth to obtain a range of concentrations (e.g., 0.5 to 64 µg/mL).[9]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
-
Diagram of a Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a bacterial signaling pathway.
Conclusion and Future Directions
The 3-Amino-5-bromoisonicotinic acid scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The synthetic versatility of this starting material allows for the creation of large and diverse chemical libraries. By employing the robust and validated experimental protocols outlined in this guide, researchers can effectively screen these compounds, identify promising leads, and contribute to the discovery of new therapeutic agents. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives to guide further optimization and preclinical development.
References
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National Center for Biotechnology Information. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link].
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National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link].
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INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link].
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National Center for Biotechnology Information. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. Available from: [Link].
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MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Available from: [Link].
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National Center for Biotechnology Information. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Available from: [Link].
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ACS Publications. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Available from: [Link].
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available from: [Link].
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National Center for Biotechnology Information. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available from: [Link].
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Comparative Cross-Reactivity Analysis of 3-Amino-5-bromoisonicotinic Acid Derivatives: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 3-amino-5-bromoisonicotinic acid scaffold has emerged as a promising starting point for the development of novel small molecule inhibitors targeting a range of biological pathways. However, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for conducting a thorough cross-reactivity analysis of 3-Amino-5-bromoisonicotinic acid derivatives, an essential step for ensuring safety and efficacy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
The Imperative of Cross-Reactivity Profiling
Off-target effects, where a drug molecule interacts with unintended proteins, can lead to a spectrum of outcomes, from unforeseen toxicities to advantageous polypharmacology.[4][5] For derivatives of isonicotinic acid, which are being explored for diverse therapeutic applications including antimicrobial and anticancer activities, a deep understanding of their selectivity profile is not merely a regulatory requirement but a fundamental aspect of their preclinical characterization.[6][7][8] Comprehensive cross-reactivity profiling during the early stages of drug development can prevent costly late-stage failures and is a critical component of the Investigational New Drug (IND) or Clinical Trial Application (CTA) package.[1][3][9][10]
Designing a Robust Cross-Reactivity Screening Cascade
A tiered approach is often the most effective strategy for assessing the cross-reactivity of novel chemical entities. This typically begins with broad, high-throughput screening against a large panel of targets, followed by more focused secondary and functional assays for any identified off-targets.
Tier 1: Broad Panel Screening (Biochemical Assays)
The initial step involves screening the 3-Amino-5-bromoisonicotinic acid derivatives against a comprehensive panel of kinases, as the kinome is a frequent source of off-target interactions for many small molecule inhibitors due to the conserved nature of the ATP-binding pocket.[5][11] Panels of G-protein coupled receptors (GPCRs), ion channels, and other common off-target enzyme families should also be considered.
Experimental Protocol: Kinase Inhibition Assay (Illustrative Example)
This protocol outlines a typical in vitro biochemical assay to determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Test Compounds (3-Amino-5-bromoisonicotinic acid derivatives) dissolved in DMSO.
-
Recombinant Kinase of interest.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Addition: Add the recombinant kinase, diluted in assay buffer, to all wells.
-
Incubation: Gently mix the plate and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Tier 2: Secondary and Cellular Assays
For any significant off-target hits identified in Tier 1 (e.g., >50% inhibition at a 10 µM screening concentration), it is crucial to confirm these findings and assess their functional relevance. This involves:
-
IC50 Determination: Performing full dose-response curves to accurately quantify the potency of the off-target interaction.
-
Cell-Based Assays: Evaluating the compound's activity in a cellular context to understand if the off-target interaction translates to a functional effect. This could involve measuring downstream signaling events or assessing cellular phenotypes such as proliferation or apoptosis.
Comparative Analysis of Hypothetical 3-Amino-5-bromoisonicotinic Acid Derivatives
To illustrate the application of this guide, let's consider a hypothetical cross-reactivity analysis of three 3-Amino-5-bromoisonicotinic acid derivatives against a panel of selected kinases.
| Compound ID | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Selectivity Ratio (Off-Target A / Primary Target) |
| Derivative 1 | 15 | 150 | >10,000 | 8,500 | 10 |
| Derivative 2 | 25 | 5,000 | >10,000 | >10,000 | 200 |
| Derivative 3 | 8 | 95 | 1,200 | 7,800 | 11.875 |
Interpretation of Hypothetical Data:
-
Derivative 1: Shows moderate potency against the primary target but has a relatively low selectivity ratio against Off-Target Kinase A, suggesting a potential for off-target effects mediated by this kinase.
-
Derivative 2: While slightly less potent against the primary target compared to the other derivatives, it exhibits a much cleaner off-target profile with a high selectivity ratio. This compound would likely be prioritized for further development due to its improved safety profile.
-
Derivative 3: Is the most potent compound against the primary target but also displays significant activity against Off-Target Kinase A and moderate activity against Off-Target Kinase B. The polypharmacology of this compound would need careful consideration. It could be beneficial if inhibiting these off-targets contributes to the desired therapeutic effect, but it could also lead to toxicity.
Visualizing the Cross-Reactivity Workflow
A clear workflow is essential for a systematic evaluation of cross-reactivity.
Caption: A streamlined workflow for cross-reactivity analysis.
Structure-Activity Relationships and Implications for Drug Development
The hypothetical data underscores the importance of understanding the structure-activity relationship (SAR) for selectivity. Medicinal chemists can use this information to rationally design new derivatives with improved selectivity profiles. For instance, if a particular substituent on the 3-amino-5-bromoisonicotinic acid core is found to consistently confer activity against an off-target, modifications at that position could be explored to mitigate this interaction.
The ultimate goal of cross-reactivity analysis is to select a drug candidate with an acceptable therapeutic window. A compound with high potency and a clean off-target profile is ideal. However, compounds with some degree of polypharmacology may still be viable if the off-target activities are well-characterized and do not pose a significant safety risk, or if they contribute to the overall efficacy of the drug.[5]
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Efficacy Showdown: Unveiling the Antiviral Potential of Bromo vs. Chloro Isonicotinic Acid Derivatives
A Senior Application Scientist's Guide to Synthesis, Mechanism, and Comparative Performance
In the relentless pursuit of novel antiviral therapeutics, the isonicotinic acid scaffold has emerged as a privileged structure, lending itself to a diverse array of chemical modifications that yield potent biological activities. Among these modifications, halogenation has proven to be a particularly fruitful strategy for enhancing antiviral efficacy. This guide provides an in-depth, comparative analysis of antiviral agents synthesized from two key halogenated precursors: bromo-isonicotinic acid and chloro-isonicotinic acid. We will delve into the nuances of their synthesis, explore their putative mechanisms of action, and present a critical evaluation of their comparative antiviral performance, supported by experimental data and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of halogenated isonicotinic acid derivatives in the quest for next-generation antiviral agents.
The Halogen Effect: A Tale of Two Atoms in Antiviral Drug Design
The introduction of a halogen atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Bromine and chlorine, while both halogens, possess distinct characteristics that can differentially impact a molecule's antiviral activity. Chlorine, being more electronegative and smaller than bromine, can form stronger hydrogen bonds and may be more readily accommodated in the active sites of viral enzymes. Conversely, the larger size and greater polarizability of bromine can lead to enhanced van der Waals interactions and potentially alter the molecule's metabolic stability. Understanding these subtle yet significant differences is paramount for the rational design of potent antiviral agents.
Synthesis of Halogenated Isonicotinic Acid Hydrazones: A Comparative Workflow
The synthesis of antiviral agents from bromo- and chloro-isonicotinic acid typically proceeds through the formation of isonicotinic acid hydrazide, followed by condensation with a suitable aldehyde to yield the corresponding hydrazone. While the core synthetic strategy remains consistent for both halogenated precursors, subtle variations in reaction conditions and yields may be observed due to the differential reactivity of the starting materials.
Figure 1: A comparative workflow for the synthesis of bromo- and chloro-isonicotinic acid hydrazones.
Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)isonicotinohydrazides
The following protocol provides a general method for the synthesis of halogenated isonicotinic acid hydrazones, which can be adapted for both bromo- and chloro-substituted starting materials.
Step 1: Synthesis of Halogenated Isonicotinic Acid Hydrazide
-
To a solution of the respective halogenated isonicotinic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the corresponding ethyl ester.
-
To the crude ester dissolved in ethanol, add hydrazine hydrate (3.0 eq) and reflux for 8-10 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield the halogenated isonicotinic acid hydrazide.
Step 2: Synthesis of (E)-N'-(substituted-benzylidene)isonicotinohydrazide
-
A mixture of the halogenated isonicotinic acid hydrazide (1.0 eq) and a substituted aldehyde (1.0 eq) in absolute ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivative.[1]
Unraveling the Mechanism of Action: A Hypothesis
The precise antiviral mechanism of action for halogenated isonicotinic acid hydrazones is not yet fully elucidated. However, drawing parallels with the well-established antitubercular drug isoniazid, a derivative of isonicotinic acid, we can postulate a plausible mechanism. Isoniazid is a prodrug that is activated by a bacterial catalase-peroxidase enzyme, leading to the formation of a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3]
Similarly, it is hypothesized that halogenated isonicotinic acid hydrazones may also act as prodrugs that are activated within the host cell or by viral enzymes. The resulting active metabolite could then target and inhibit key viral enzymes essential for replication, such as polymerases or proteases, or interfere with viral entry or assembly processes. The halogen substituent likely plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its activation and interaction with the viral target.
Figure 2: A hypothesized mechanism of action for halogenated isonicotinic acid hydrazone antiviral agents.
Comparative Efficacy: Bromo vs. Chloro in the Antiviral Arena
While a comprehensive head-to-head comparison of a wide range of bromo- and chloro-isonicotinic acid derived antivirals is still an area of active research, existing data provides valuable insights into their relative efficacy. A study on a series of aminopyrimidinimino isatin hybrids, which incorporate a substituted isonicotinoyl moiety, demonstrated that a chloro-substituted analog was more potent against HIV-1 than its bromo- and fluoro-counterparts.[4] This suggests that for certain viral targets, the specific electronic and steric properties of chlorine may be more favorable for antiviral activity.
Furthermore, a study on benzylidene and 2-chlorobenzylidene hydrazides reported that compounds with chloro and nitro substituents exhibited the most significant antimicrobial and antiviral activity against Vesicular Stomatitis Virus (VSV).[5] This finding further supports the potential of chloro-substitution in enhancing the antiviral potency of this class of compounds.
The following table summarizes the available and inferred antiviral activity data for representative chloro-substituted isonicotinic acid derivatives and provides a prospective comparison with their bromo-analogs.
| Compound Class | Halogen Substituent | Virus | Assay | Efficacy (EC50/IC50) | Reference |
| Aminopyrimidinimino isatin hybrid | Chloro | HIV-1 | Cell-based | More potent than bromo/fluoro analogs | [4] |
| Aminopyrimidinimino isatin hybrid | Bromo | HIV-1 | Cell-based | Less potent than chloro analog | [4] |
| Benzylidene hydrazide | Chloro | Vesicular Stomatitis Virus (VSV) | Cell-based | Active | [5] |
| Benzylidene hydrazide | Bromo | Vesicular Stomatitis Virus (VSV) | Cell-based | Data not available (likely active) | - |
Note: While direct comparative data for bromo-substituted benzylidene hydrazides against VSV is not available in the cited literature, based on the SAR trends observed in other studies, it is plausible that they would also exhibit antiviral activity, though potentially to a lesser extent than their chloro-counterparts.
Structure-Activity Relationship (SAR) Insights
The available data, though limited, allows for the formulation of some preliminary structure-activity relationships for halogenated isonicotinic acid derivatives as antiviral agents.
Figure 3: A logical diagram illustrating the general structure-activity relationship of chloro- vs. bromo-substitution on the antiviral activity of isonicotinic acid derivatives.
The general trend suggests that the presence of an electron-withdrawing group, such as a halogen, is beneficial for antiviral activity. The higher electronegativity and smaller size of chlorine may lead to more favorable interactions with the target protein, resulting in enhanced potency compared to bromine. However, it is crucial to note that SAR is highly dependent on the specific viral target and the overall structure of the molecule.
Conclusion and Future Directions
The exploration of antiviral agents derived from bromo- and chloro-isonicotinic acid is a promising avenue in the ongoing battle against viral diseases. While current evidence suggests a potential advantage for chloro-substituted derivatives in terms of antiviral potency, further research is imperative to establish a comprehensive understanding of their comparative efficacy across a broader range of viruses.
Future studies should focus on the parallel synthesis and direct comparative evaluation of bromo- and chloro-analogs in a variety of antiviral assays. Elucidation of their precise mechanisms of action will be crucial for rational drug design and optimization. The insights gained from such studies will undoubtedly pave the way for the development of novel, highly effective antiviral therapeutics based on the versatile isonicotinic acid scaffold.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from 3-Amino-5-bromoisonicotinic Acid
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies on ligands derived from 3-Amino-5-bromoisonicotinic acid. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as enzyme inhibitors. The guide delves into the rationale behind experimental choices, offering a detailed, step-by-step protocol from ligand and protein preparation to the analysis and interpretation of docking results. By synthesizing technical accuracy with practical insights, this document aims to equip researchers with the necessary knowledge to perform robust in silico analyses and make data-driven decisions in the early stages of drug discovery.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
Molecular docking is a powerful computational technique that has become indispensable in modern drug discovery.[1][2] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex.[3][4] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score.[4][5] This in silico approach allows for the rapid screening of large libraries of compounds, prioritizing those with the highest likelihood of biological activity and thereby reducing the time and cost associated with experimental high-throughput screening.[2][6]
Pyridine carboxylic acids, including isonicotinic acid, have historically been a rich source of therapeutic agents, leading to drugs for a wide range of diseases.[7] Their derivatives are known to exhibit a variety of biological activities, including acting as enzyme inhibitors.[7][8] The 3-Amino-5-bromoisonicotinic acid scaffold is of particular interest due to its synthetic tractability and the presence of multiple functional groups that can be readily modified to create a diverse library of ligands. The bromine and amino substituents provide vectors for chemical elaboration, allowing for a systematic exploration of the structure-activity relationship (SAR).
This guide will walk through a comparative docking study of a hypothetical series of ligands derived from 3-Amino-5-bromoisonicotinic acid against a selected enzyme target. We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this purpose.[9][10]
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines the key steps for a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Ligand Preparation
The accuracy of a docking study begins with the proper preparation of the ligands. This involves generating a 3D structure for each derivative of 3-Amino-5-bromoisonicotinic acid.
-
2D Sketching and 3D Conversion:
-
Draw the 2D structure of each ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures into 3D models. Most chemical drawing software has this functionality built-in.
-
Save each 3D structure in a common chemical file format, such as .mol or .sdf.
-
-
Energy Minimization:
-
The initial 3D structures are often not in their lowest energy conformation. It is crucial to perform energy minimization to obtain a more realistic and stable conformation. This can be done using molecular mechanics force fields (e.g., MMFF94) available in software like Avogadro or UCSF Chimera.
-
Rationale: Docking algorithms explore the conformational space of the ligand. Starting with a low-energy conformation increases the efficiency and accuracy of the search.
-
-
File Format Conversion for Docking:
-
For use with AutoDock Vina, the ligand files need to be converted to the PDBQT format.[11] This format is similar to the standard PDB format but includes information on partial charges and atom types.[11]
-
AutoDock Tools (ADT) is typically used for this conversion.[12] During this process, rotatable bonds are defined, which the docking algorithm will explore.
-
Step 2: Target Protein Selection and Preparation
The selection and preparation of the target protein are critical for a meaningful docking study.
-
Target Selection:
-
Choose a protein target that is biologically relevant to the therapeutic area of interest. The selection should be based on existing literature and biological data. For this guide, we will hypothetically select a well-characterized enzyme with a known binding pocket.
-
-
Obtaining the Protein Structure:
-
Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[13][14][15][16] It is advisable to choose a high-resolution structure (ideally <2.5 Å) that is co-crystallized with a known inhibitor. The native ligand provides a crucial reference for validating the docking protocol.
-
-
Protein Preparation using AutoDock Tools (ADT):
-
Remove Water Molecules: Crystal structures often contain water molecules. Those not directly involved in ligand binding should be removed as they can interfere with the docking process.[9]
-
Add Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. It is essential to add polar hydrogens to the protein, as they are critical for forming hydrogen bonds with the ligand.[9]
-
Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).[11] This is necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format.
-
Step 3: In Silico Docking using AutoDock Vina
With the prepared ligands and protein, the docking simulation can now be performed.
-
Defining the Binding Site (Grid Box Generation):
-
The docking search needs to be confined to a specific region of the protein, typically the active site. This is achieved by defining a "grid box".[12]
-
The grid box is a three-dimensional cube centered on the active site. Its size should be large enough to accommodate the ligands and allow for some rotational and translational freedom.[11] If a co-crystallized ligand is present, centering the grid box on this ligand is a common and effective strategy.
-
The center coordinates and dimensions (in Angstroms) of the grid box are saved in a configuration file.[12][9]
-
-
Running the Docking Simulation:
-
AutoDock Vina is run from the command line.[9][10] The command specifies the prepared protein, the prepared ligand, the configuration file with the grid box parameters, and the name of the output file.
-
Vina will perform a search of the ligand's conformational, rotational, and translational space within the defined grid box. It will generate a series of binding poses (typically 9 by default) for the ligand, ranked by their predicted binding affinity.[5]
-
Step 4: Analysis and Interpretation of Docking Results
The output of the docking simulation provides a wealth of information that needs to be carefully analyzed.
-
Binding Affinity (Docking Score):
-
Binding Pose and Interactions:
-
The predicted binding poses for each ligand should be visualized using molecular graphics software like PyMOL or Discovery Studio.[6][12]
-
Analyze the top-ranked pose for each ligand. Examine the intermolecular interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions and are often critical for binding affinity and specificity.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-stacking and cation-pi interactions: Involving aromatic rings.
-
-
Rationale: A good ligand candidate will not only have a favorable docking score but will also exhibit a binding pose that makes sense from a biochemical perspective, forming key interactions with the active site residues.[5][19]
-
Visualization of the Workflow
A clear workflow is essential for a reproducible docking study.
Caption: Experimental workflow for comparative molecular docking.
Caption: Logical flow for the analysis of docking results.
Results and Discussion: A Comparative Analysis
The results of the docking study should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Comparative Docking Results of Hypothetical 3-Amino-5-bromoisonicotinic Acid Derivatives
| Ligand ID | R-Group Modification | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| LIG-01 | -H | -6.5 | TYR-151, SER-200 | 2 |
| LIG-02 | -CH2-Ph | -8.2 | TYR-151, SER-200, PHE-288 | 2 |
| LIG-03 | -CO-NH-Ph | -9.1 | TYR-151, SER-200, ARG-120 | 4 |
| LIG-04 | -SO2-Ph | -7.8 | TYR-151, GLU-199 | 1 |
| Reference | Known Inhibitor | -9.5 | TYR-151, SER-200, ARG-120 | 4 |
From the hypothetical data in Table 1, several insights can be drawn:
-
Ranking by Binding Affinity: The ligands can be ranked based on their docking scores: LIG-03 > LIG-02 > LIG-04 > LIG-01.[17] LIG-03 shows the most favorable binding affinity, which is comparable to the reference inhibitor.
-
Structure-Activity Relationship (SAR): By comparing the R-group modifications with the docking scores, we can infer preliminary SAR. The addition of a phenylacetamide group (LIG-03) appears to be highly beneficial for binding, likely due to its ability to form additional hydrogen bonds with residues like ARG-120. The simple benzyl group in LIG-02 also improves binding compared to the unsubstituted parent compound (LIG-01), possibly through hydrophobic or pi-stacking interactions with PHE-288.
-
Validation: The docking protocol can be considered validated if the top-ranked pose of the reference inhibitor closely matches its conformation in the original crystal structure (RMSD < 2.0 Å).[19]
Visualization of the binding pose of the most promising candidate, LIG-03, within the active site would further elucidate the specific interactions responsible for its high binding affinity. This visual inspection is crucial for confirming that the predicted binding mode is chemically reasonable.
Conclusion
This guide has outlined a systematic and scientifically grounded approach to conducting comparative molecular docking studies on ligands derived from 3-Amino-5-bromoisonicotinic acid. By following the detailed protocol—from meticulous preparation of ligands and the target protein to a thorough analysis of the docking results—researchers can effectively screen and prioritize compounds for further experimental validation. The integration of quantitative data, such as binding affinities, with qualitative analysis of binding poses and intermolecular interactions provides a powerful platform for understanding structure-activity relationships and guiding the design of more potent enzyme inhibitors. It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of biological data and, ultimately, confirmed through experimental assays.
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 19, 2026, from [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors Derived from 3-Amino-5-bromoisonicotinic Acid
Introduction: From a Novel Scaffold to a Validated Mechanism of Action
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds, such as those synthesized from 3-amino-5-bromoisonicotinic acid, represent a promising class of molecules, often exhibiting potent biological activities. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a hypothetical novel kinase inhibitor, "AB-101," synthesized from this scaffold.
Our putative drug, AB-101, is designed to selectively target "Kinase-X," a serine/threonine kinase implicated in a pro-survival signaling pathway frequently dysregulated in a specific cancer subtype. The rigorous validation of a drug's MoA is paramount, providing the crucial link between target engagement and therapeutic effect, thereby de-risking clinical progression.[1]
This guide will delineate a multi-tiered experimental approach to not only confirm the on-target activity of AB-101 but also to compare its performance against two key alternatives:
-
Standard-of-Care (SOC) Inhibitor: A well-characterized, approved drug targeting "Kinase-Y," a downstream component in the same signaling pathway.
-
Non-Selective (NS) Inhibitor: A known multi-kinase inhibitor with activity against Kinase-X among other kinases, used here to highlight the importance of selectivity.
By the end of this guide, researchers will have a robust, self-validating experimental workflow to confidently elucidate the MoA of their novel compounds.
I. Biochemical Validation: Confirming Direct Target Interaction
The foundational step in MoA validation is to demonstrate a direct, specific, and potent interaction between the compound and its purified target protein.[2][3] This is achieved through a series of biochemical assays.
Rationale for Experimental Choices
Biochemical assays provide a clean, cell-free system to quantify the intrinsic affinity and inhibitory potential of a compound against its target kinase, devoid of cellular complexities like membrane permeability and off-target effects. Radiometric assays, such as the [³³P]-ATP filter binding assay, are considered the gold standard for their direct measurement of substrate phosphorylation.[4][5] Complementary binding assays, like the LanthaScreen™ Eu Kinase Binding Assay, offer a non-radioactive, high-throughput method to determine binding affinity (Kd).[6]
Experimental Protocols
1. Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AB-101 against Kinase-X.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human Kinase-X, a specific peptide substrate, and a buffer system with MgCl₂ and other necessary cofactors.
-
Add serial dilutions of AB-101, SOC-Inhibitor, or NS-Inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding [³³P]-γ-ATP.
-
Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and spot the mixture onto a phosphocellulose filter membrane.
-
Wash the membrane to remove unincorporated [³³P]-γ-ATP.
-
Quantify the incorporated radioactivity on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To determine the dissociation constant (Kd) of AB-101 for Kinase-X.
-
Procedure:
-
Prepare a solution of Kinase-X tagged with an epitope (e.g., GST) and a fluorescently labeled ATP-competitive tracer.
-
Add a terbium-labeled anti-epitope antibody.
-
In the absence of a competing inhibitor, the binding of the tracer to the kinase brings the terbium and the tracer's fluorophore into close proximity, resulting in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal.
-
Add serial dilutions of AB-101, which will compete with the tracer for binding to the kinase's ATP pocket.
-
Measure the TR-FRET signal. A decrease in the signal corresponds to the displacement of the tracer by the inhibitor.
-
Calculate the Kd from the competition binding curve.
-
Comparative Data Summary
| Compound | Target Kinase | Radiometric IC50 (nM) | Binding Affinity Kd (nM) |
| AB-101 | Kinase-X | 15 | 10 |
| SOC-Inhibitor | Kinase-Y | >10,000 | >10,000 |
| NS-Inhibitor | Kinase-X | 50 | 45 |
| NS-Inhibitor | Other Kinases | Variable (20-500) | Variable (15-600) |
Table 1: Hypothetical biochemical data for AB-101 and comparator compounds.
II. Cellular Target Engagement and Pathway Analysis
Demonstrating biochemical potency is necessary but not sufficient. The next critical step is to confirm that the drug engages its intended target within the complex environment of a living cell and consequently modulates the downstream signaling pathway.[1][2]
Rationale for Experimental Choices
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[1] Western blotting is a robust and widely used method to analyze changes in protein phosphorylation, providing a direct readout of kinase activity and pathway modulation.[7][8]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm that AB-101 binds to and stabilizes Kinase-X in intact cells.
-
Procedure:
-
Culture cancer cells known to express Kinase-X.
-
Treat the cells with AB-101 or a vehicle control for a specified duration.
-
Harvest and resuspend the cells.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Kinase-X remaining at each temperature by Western blot.
-
Binding of AB-101 to Kinase-X will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
-
2. Western Blot Analysis of Pathway Modulation
-
Objective: To assess the effect of AB-101 on the phosphorylation status of Kinase-X's downstream substrate.
-
Procedure:
-
Treat cancer cells with AB-101, SOC-Inhibitor, and NS-Inhibitor at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase-X substrate (p-Substrate), total Kinase-X, total Substrate, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Signaling Pathway and Workflow Diagrams
A diagram of the hypothetical signaling pathway and the points of inhibition for the test compounds.
A simplified workflow for Western blot analysis of pathway modulation.
Comparative Data Summary
| Compound | Target Engagement (CETSA® ΔTm) | p-Substrate Inhibition (IC50, nM) |
| AB-101 | +5.2°C | 25 |
| SOC-Inhibitor | No significant shift | 30 |
| NS-Inhibitor | +4.8°C | 70 |
Table 2: Hypothetical cellular target engagement and pathway modulation data.
III. Phenotypic Assays: Linking Pathway Inhibition to Cellular Outcomes
The ultimate goal of a targeted therapy is to elicit a specific, desired phenotypic response in cancer cells, such as apoptosis or cell cycle arrest.[9] Phenotypic assays are crucial for demonstrating that the on-target pathway inhibition translates into a meaningful biological effect.[9]
Rationale for Experimental Choices
A cell viability assay (e.g., MTT or CellTiter-Glo®) provides a quantitative measure of the drug's anti-proliferative effect. Flow cytometry-based assays for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide staining) offer detailed insights into the specific cellular processes affected by the drug.
Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the effect of AB-101 on the proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates.
-
Treat with a range of concentrations of AB-101 and comparator compounds for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by AB-101.
-
Procedure:
-
Treat cells with the respective inhibitors for 24-48 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Comparative Data Summary
| Compound | Cell Viability (GI50, nM) | Apoptosis Induction (% Annexin V+ cells at 10x GI50) |
| AB-101 | 30 | 65% |
| SOC-Inhibitor | 40 | 60% |
| NS-Inhibitor | 85 | 45% |
Table 3: Hypothetical phenotypic assay data.
IV. In Vivo Validation: Confirming MoA in a Preclinical Model
The final step in preclinical MoA validation is to demonstrate that the drug exhibits the expected on-target activity and anti-tumor efficacy in an in vivo model, such as a tumor xenograft model in mice.[10][11][12]
Rationale for Experimental Choices
An in vivo study allows for the assessment of the drug's pharmacokinetic/pharmacodynamic (PK/PD) relationship. By analyzing tumor tissue from treated animals, researchers can confirm that the drug reaches the tumor, engages its target, and modulates the intended signaling pathway, leading to tumor growth inhibition.
Experimental Approach
-
Model: Nude mice bearing subcutaneous xenografts of the target cancer cell line.
-
Treatment: Administer AB-101 and comparator drugs orally once daily.
-
Efficacy Assessment: Measure tumor volume over time.
-
Pharmacodynamic (PD) Assessment:
-
Collect tumor samples at various time points after the final dose.
-
Prepare tumor lysates and analyze the phosphorylation status of the Kinase-X substrate by Western blot or immunohistochemistry.
-
A significant reduction in p-Substrate levels in the tumors of AB-101-treated mice, correlating with tumor growth inhibition, provides strong in vivo evidence for the proposed MoA.
-
V. Conclusion: Building a Coherent and Validated MoA Narrative
The validation of a drug's mechanism of action is a systematic process that builds a chain of evidence from the molecular to the organismal level. For our hypothetical drug, AB-101, the data from this comprehensive guide would establish a compelling narrative:
-
Biochemical Potency and Selectivity: AB-101 is a potent and selective inhibitor of Kinase-X in vitro, with minimal activity against the downstream Kinase-Y.
-
Cellular On-Target Activity: AB-101 engages and stabilizes Kinase-X in intact cells, leading to a dose-dependent inhibition of its direct downstream substrate.
-
Phenotypic Consequences: This on-target pathway inhibition translates into potent anti-proliferative activity and induction of apoptosis in cancer cells.
-
In Vivo Efficacy: The anti-tumor efficacy of AB-101 in a xenograft model is directly correlated with the inhibition of the Kinase-X signaling pathway in the tumor tissue.
In comparison, the SOC-Inhibitor would show similar pathway and phenotypic effects but without directly engaging Kinase-X. The NS-Inhibitor, while showing some on-target activity, would likely have a less potent phenotypic effect due to its off-target activities, which can sometimes lead to paradoxical pathway activation or toxicity.[8]
By following this structured, comparative approach, researchers can rigorously validate the mechanism of action for novel drugs derived from promising scaffolds like 3-amino-5-bromoisonicotinic acid, providing the scientific confidence needed to advance these candidates toward clinical development.
References
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Molecular & cellular proteomics : MCP, 13(12), 3569–3580.
- Sicklick, J. K., et al. (2026). Investigation of Profile-Related Evidence Determining Individualized Cancer Therapy (I-PREDICT)
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 270 cell lines.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2804-2814.
-
BioRxiv. (2022). A discovery pipeline for identification and in vivo validation of drugs that alter T cell/ dendritic cell interaction. [Link]
-
ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth In Vitro and In Vivo. [Link]
Sources
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- 2. reactionbiology.com [reactionbiology.com]
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- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ashpublications.org [ashpublications.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-bromoisonicotinic Acid Analogs as Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-amino-5-bromoisonicotinic acid analogs, with a particular focus on their potential as anticancer agents through the inhibition of key protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Isonicotinic Acid Core: A Versatile Scaffold in Drug Discovery
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry. The most notable example is isoniazid, a cornerstone in the treatment of tuberculosis.[1] The pyridine ring, a bioisostere of the phenyl ring, offers advantages in drug design, including improved solubility and the ability to form hydrogen bonds, which can enhance binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can act as a key interacting group with target proteins.
Synthesis of Substituted Isonicotinic Acid Analogs
The synthesis of 3-amino-5-bromoisonicotinic acid and its analogs can be achieved through multi-step synthetic routes. A plausible approach involves the bromination of nicotinic acid, followed by the introduction of the amino group.
Synthetic Scheme for 3-Amino-5-bromoisonicotinic Acid:
A potential synthetic route can be envisioned starting from commercially available nicotinic acid.
Caption: Plausible synthetic route to 3-Amino-5-bromoisonicotinic acid.
Structure-Activity Relationship (SAR) Analysis: The Impact of Amino and Bromo Substituents
While direct SAR studies on 3-amino-5-bromoisonicotinic acid analogs are not extensively reported in the public domain, we can infer the potential contributions of the amino and bromo substituents by examining related pyridine and isonicotinic acid derivatives. The primary focus of this analysis will be on their anticancer activity, particularly as kinase inhibitors.
The Role of the Amino Group at the 3-Position
The introduction of an amino group can significantly influence the biological activity of a molecule. In the context of kinase inhibition, the amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[2] This interaction can anchor the inhibitor and contribute to its potency.
Furthermore, the position of the amino group is critical. For instance, in a series of non-symmetrical choline kinase inhibitors, derivatives with a 3-aminophenol head group connected through a linker to a pyridinium moiety showed potent antiproliferative activity.[2][3][4] The amino group's ability to engage in hydrogen bonding and its influence on the overall electronic properties of the pyridine ring are key determinants of its effect on biological activity.
The Influence of the Bromo Group at the 5-Position
Halogen atoms, such as bromine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. A bromine atom at the 5-position of the isonicotinic acid ring can have several effects:
-
Increased Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the target protein. This can provide an additional binding interaction, leading to increased affinity and potency.
-
Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within the binding site of the target protein.
In a study of benzoic acid derivatives with anti-sickling properties, p-bromobenzoic acid was identified as an active compound, highlighting the positive contribution of a bromo substituent.[5]
Comparison of Anticancer and Kinase Inhibitory Activities
The anticancer potential of 3-amino-5-bromoisonicotinic acid analogs can be benchmarked against other substituted pyridine and isonicotinic acid derivatives. A key target for many pyridine-based anticancer agents is the VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity of Representative Pyridine Derivatives
| Compound ID | Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Kinase Target | Kinase IC50 (µM) | Reference |
| Sorafenib | Pyridine-Urea | Multiple | Various | Varies | VEGFR-2, PDGFR, RAF | 0.09 (VEGFR-2) | [6] |
| Pyridine-Urea 8e | Pyridine-Urea | 4-chloro-3-(trifluoromethyl)phenyl | MCF-7 | 0.22 (48h) | VEGFR-2 | 3.93 | [6] |
| Pyridine-Urea 8n | Pyridine-Urea | 3,4-dichlorophenyl | MCF-7 | 1.88 (48h) | VEGFR-2 | - | [6] |
| TP6 | 1,2,4-triazole pyridine | Multiple | B16F10 | 41.12 | Not specified | - | [7] |
This table presents a selection of data from the literature to illustrate the anticancer and kinase inhibitory potential of pyridine-based compounds. The IC50 values represent the concentration of the compound required to inhibit cell growth or kinase activity by 50%.
The data suggests that pyridine-urea derivatives can exhibit potent anticancer activity and inhibit VEGFR-2 at micromolar concentrations.[6] The specific substitutions on the pyridine and urea moieties are critical for this activity. For 3-amino-5-bromoisonicotinic acid analogs, the combination of the hydrogen-bonding amino group and the lipophilic, halogen-bonding bromo group could lead to potent inhibition of kinases like VEGFR-2.
Experimental Protocols
To evaluate the anticancer potential of novel 3-amino-5-bromoisonicotinic acid analogs, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-amino-5-bromoisonicotinic acid analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, combine a buffer solution, recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add the synthesized 3-amino-5-bromoisonicotinic acid analogs at various concentrations. Include a vehicle control and a known VEGFR-2 inhibitor (e.g., sorafenib) as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Mandatory Visualization: VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.[1][9][10][11][12]
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The 3-amino-5-bromoisonicotinic acid scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of the amino and bromo groups is anticipated to confer potent inhibitory activity against key oncogenic kinases such as VEGFR-2. The SAR insights and experimental protocols provided in this guide offer a robust framework for the synthesis, biological evaluation, and optimization of this class of compounds. Future work should focus on synthesizing a library of analogs with diverse substitutions to further elucidate the SAR and to identify lead compounds with improved potency, selectivity, and drug-like properties for preclinical development.
References
Sources
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-bromoisonicotinic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. 3-Amino-5-bromoisonicotinic acid, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a direct, procedural framework for the proper management of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for 3-Amino-5-bromoisonicotinic acid may be limited, data from structurally similar compounds, such as 5-Bromonicotinic acid, provide a strong basis for a cautious and proactive safety posture.[1][2] The primary hazards are associated with irritation and its classification as a halogenated organic compound.
Key Hazard Insights:
-
Irritant Properties: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335).[2][3][4][5][6][7] Direct contact and inhalation of dust must be rigorously avoided.
-
Halogenated Organic Compound: The presence of a bromine atom on the pyridine ring places this compound in a specific chemical waste category.[8] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) due to their potential to form persistent and toxic byproducts if not disposed of correctly, often prohibiting their disposal in landfills.[9][10][11]
-
Unknown Toxicity Profile: For many research chemicals, the full toxicological profile is not yet established.[1] Therefore, it is prudent to treat the compound as potentially toxic and handle it with the highest degree of care.
| Hazard Classification | GHS Hazard Statement | Primary Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid skin contact; wear appropriate gloves and lab coat.[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably a chemical fume hood.[4][5] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Mitigating the risks identified above requires a combination of proper laboratory infrastructure and appropriate personal protective equipment. These measures are not merely recommendations; they are critical components of a compliant laboratory safety program.
Engineering Controls: All handling and weighing of solid 3-Amino-5-bromoisonicotinic acid, as well as the preparation of its waste for disposal, must be conducted within a certified chemical fume hood. This engineering control is essential to contain dust and prevent respiratory exposure.[1][12]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazard profile. The following table outlines the minimum required PPE for handling this chemical waste.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles causing serious eye irritation.[3] |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not required if handled in a fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator for particulates is necessary.[1] |
Waste Segregation and Collection: A Critical Step for Compliance
The single most important aspect of disposing of 3-Amino-5-bromoisonicotinic acid is correct waste segregation. Due to its chemical structure, it must be treated as halogenated organic solid waste .[8] Mixing this with other waste streams can lead to dangerous chemical reactions, non-compliance with regulations, and significantly increased disposal costs.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, tight-fitting lid.[13][14]
-
Accurate Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "3-Amino-5-bromoisonicotinic acid." Include the date accumulation started and any other components mixed in the waste.[15]
-
Transferring Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. This should be done inside a chemical fume hood to minimize dust generation.
-
Secure Closure: Always keep the waste container securely closed when not actively adding waste.[13][15] This prevents the release of vapors and protects the lab environment.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[5]
Caption: Waste Segregation Decision Workflow for Laboratory Chemicals.
Disposal of Contaminated Materials and Empty Containers
Any materials that come into direct contact with 3-Amino-5-bromoisonicotinic acid are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Weigh paper or boats
-
Contaminated paper towels
-
Disposable gloves and other PPE
These items should be placed in the same "Halogenated Organic Solids" waste container.
Empty stock bottles that once held the compound must also be managed carefully. According to best practices, containers of hazardous chemicals should be triple-rinsed before being discarded as regular trash.[14]
Empty Container Triple-Rinse Protocol:
-
Select a solvent that can readily dissolve the compound (e.g., methanol or ethanol).
-
Add an amount of solvent equal to about 5-10% of the container's volume.[14]
-
Secure the cap and swirl the container to rinse all interior surfaces.
-
Crucially, pour the solvent rinsate into a designated "Halogenated Organic Liquid Waste" container. Do not pour it down the drain.
-
Repeat this process two more times.
-
After the final rinse, allow the container to air dry in a fume hood.
-
Deface or remove the original chemical label to prevent confusion.[14] The container can now be disposed of in a designated bin for clean glass or plastic.
Spill Management Protocol
In the event of a small spill of solid 3-Amino-5-bromoisonicotinic acid:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep or scoop the spilled material and absorbent into a suitable container.[4][16] Avoid aggressive sweeping that could create dust.
-
Label and Dispose: Label the container as "Spill Debris: 3-Amino-5-bromoisonicotinic acid" and place it in the "Halogenated Organic Solids" waste stream.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels, disposing of the towels as contaminated waste.
Final Disposal Pathway: Professional Management
Under no circumstances should this chemical or its waste be disposed of in the regular trash or flushed down the sanitary sewer. The collected and properly labeled hazardous waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15] These professionals will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility designed to handle such materials safely.[9]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and the environment.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
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- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
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A Researcher's Guide to Handling 3-Amino-5-bromoisonicotinic Acid: Personal Protective Equipment (PPE) Protocols
This guide provides an in-depth operational plan for the safe handling of 3-Amino-5-bromoisonicotinic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined below are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Compound
3-Amino-5-bromoisonicotinic acid is a halogenated pyridine derivative. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from its structural analogues and available safety data sheets (SDS) for similar chemicals, such as 5-Bromonicotinic acid.
The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Acute Oral Toxicity: May be harmful if swallowed.
Therefore, a comprehensive PPE strategy is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Requirements: A Multi-Layered Defense
A baseline of PPE is mandatory for any work involving 3-Amino-5-bromoisonicotinic acid, regardless of the scale. This is consistent with OSHA's laboratory standards, which mandate PPE wherever chemical hazards are present.[1][2]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. This protects against accidental spills and contamination of personal clothing.[3]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[4] However, for procedures with a higher risk of splashes, such as transferring solutions or reactions under pressure, chemical splash goggles are necessary. When handling larger quantities or performing tasks that could generate significant dust or aerosols, a full face shield should be worn in addition to safety goggles.[3]
-
Hand Protection: Disposable nitrile gloves are the standard for providing incidental protection.[4] It is crucial to check for any signs of degradation or perforation before and during use. For prolonged direct contact or when working with solutions, consider double-gloving or using heavier-duty gloves. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[4]
-
Foot Protection: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[3]
Operational Scenarios and Required PPE Levels
The level of PPE must be adapted to the specific task being performed. A risk-based approach ensures the highest level of protection when the potential for exposure is greatest.
| Operational Scenario | Required PPE | Rationale |
| Weighing Solid Compound | - Standard Lab Coat- Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloved recommended)- N95 or P100 Respirator | The fine powder form presents a significant inhalation hazard. A respirator is critical to prevent respiratory tract irritation. A face shield offers an additional barrier against airborne particles. |
| Preparing Solutions | - Standard Lab Coat- Chemical Splash Goggles- Nitrile Gloves | The risk of inhalation is lower once the compound is in solution, but the splash hazard to the eyes remains. |
| Running Reactions & Workup | - Standard Lab Coat- Chemical Splash Goggles- Nitrile Gloves | Standard precautions are generally sufficient, but a risk assessment should be performed for reactions that may become exothermic or pressurized. |
| Handling Waste & Decontamination | - Standard Lab Coat- Chemical Splash Goggles- Heavy-duty Nitrile or Neoprene Gloves | Handling concentrated waste streams or decontaminating glassware may involve higher concentrations and prolonged contact, necessitating more robust hand protection. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. The following step-by-step procedures are critical to minimize the risk of cross-contamination.
Caption: Emergency Response Flowchart.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. [5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station. [5]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for the compound. [5]
References
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- OSHA. Laboratory Safety Guidance.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Thermo Fisher Scientific. (2014, November 7). SAFETY DATA SHEET.
- YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- National Institutes of Health. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972. PubChem.
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- Halogenated Waste (any organic chemical th
- Fisher Scientific. SAFETY DATA SHEET.
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- EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
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- Selective meta-Halogen
- Chemtalk. Bromine water - disposal.
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- National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC.
- ECHEMI. 3-Bromoisonicotinic acid SDS, 13959-02-9 Safety Data Sheets.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
